Venadaparib hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
4-[[3-[3-[(cyclopropylamino)methyl]azetidine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2.ClH/c24-20-8-5-14(10-21-17-3-1-2-4-18(17)22(29)27-26-21)9-19(20)23(30)28-12-15(13-28)11-25-16-6-7-16;/h1-5,8-9,15-16,25H,6-7,10-13H2,(H,27,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVSACOGQQIXAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2CN(C2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1681020-60-9 | |
| Record name | Venadaparib hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1681020609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VENADAPARIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ8S8D3DK3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Venadaparib Hydrochloride: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Venadaparib (also known as IDX-1197 or NOV140101) is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2][3] Its mechanism of action centers on the concept of synthetic lethality, a phenomenon where the simultaneous loss of two distinct gene functions leads to cell death, while the loss of either one alone is viable.[4][5] In the context of oncology, Venadaparib exploits the vulnerabilities of cancer cells with pre-existing defects in DNA repair pathways, particularly those with mutations in the BRCA1 or BRCA2 genes.[6][7] This technical guide provides a comprehensive overview of the core mechanism of action of Venadaparib hydrochloride, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.
Core Mechanism of Action: PARP Inhibition and Synthetic Lethality
The primary molecular target of Venadaparib is the PARP family of enzymes, which play a crucial role in the DNA damage response (DDR).[1][6] Specifically, PARP-1 and PARP-2 are activated by single-strand breaks (SSBs) in DNA.[6] Upon activation, PARP enzymes synthesize long chains of poly(ADP-ribose) (PAR) onto themselves and other acceptor proteins at the site of damage. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the efficient repair of SSBs.[5][8]
Venadaparib competitively inhibits the catalytic activity of PARP-1 and PARP-2, preventing the synthesis of PAR and thereby hindering the recruitment of the DNA repair machinery.[3][9] This inhibition leads to the accumulation of unrepaired SSBs. During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs).[3][6]
In normal, healthy cells, these DSBs can be effectively repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[6] However, in cancer cells with mutations in BRCA1, BRCA2, or other genes involved in the HR pathway, these DSBs cannot be accurately repaired.[6][7] The accumulation of unrepaired DSBs triggers genomic instability and ultimately leads to apoptosis (programmed cell death).[6] This selective killing of HR-deficient cancer cells while sparing normal cells is the essence of the synthetic lethality induced by Venadaparib.
A key feature of Venadaparib is its strong PARP trapping activity.[10][11] This means that in addition to inhibiting the catalytic activity of PARP, Venadaparib also "traps" the PARP enzyme on the DNA at the site of the break. This trapped PARP-DNA complex is itself a cytotoxic lesion that further obstructs DNA replication and repair, contributing significantly to the drug's anti-tumor efficacy.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the potency and selectivity of Venadaparib.
Table 1: In Vitro Enzyme Inhibition
| Enzyme | Venadaparib IC50 (nmol/L) | Olaparib IC50 (nmol/L) |
| PARP-1 | 1.4[2][3] | - |
| PARP-2 | 1.0[2][3] | - |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Activity
| Assay | Cell Line | Venadaparib EC50 (nmol/L) | Olaparib EC50 (nmol/L) | Talazoparib EC50 (nmol/L) | Rucaparib EC50 (nmol/L) | Niraparib EC50 (nmol/L) | Veliparib EC50 (nmol/L) |
| PAR Formation Inhibition | HeLa (DNA damage-induced) | 0.5[1][2] | 0.7[1] | 0.7[1] | 1.9[1] | 5.6[1] | 4.5[1] |
EC50: The half maximal effective concentration, a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Table 3: Growth Inhibitory Effect in BRCA-Mutated Cancer Cell Lines (Colony Formation Assay)
| Cell Line | Genetic Alteration | Venadaparib IC50 (nmol/L) | Olaparib IC50 (nmol/L) |
| MDA-MB-436 | BRCA1 mutation | ≤5[12] | - |
| Capan-1 | BRCA2 mutation | 50[12] | - |
Experimental Protocols
Enzymatic Assay against Recombinant PARP Enzymes
This protocol is designed to determine the in vitro inhibitory activity of Venadaparib against various PARP enzymes.
-
Enzymes and Reagents : Recombinant human PARP enzymes (PARP-1, PARP-2, etc.) are used.[6] The assay is performed by BPS Bioscience.[6]
-
Compound Preparation : Venadaparib is serially diluted to concentrations ranging from 0.000005 to 10 μmol/L.[6]
-
Assay Procedure : The enzymatic reactions are initiated by adding the substrate and the respective PARP enzyme to wells of a microplate containing the various concentrations of Venadaparib.
-
Detection : Luminescent output, proportional to PARP activity, is measured using a microplate reader.[6]
-
Data Analysis : The IC50 values are calculated by plotting the percent inhibition against the logarithm of the Venadaparib concentration and fitting the data to a sigmoidal dose-response curve.[6]
Cellular PAR Formation Assay
This assay measures the ability of Venadaparib to inhibit PAR synthesis within cells after the induction of DNA damage.
-
Cell Line : HeLa cells are commonly used for this assay.[1]
-
Induction of DNA Damage : DNA damage is induced in the HeLa cells.
-
Compound Treatment : Cells are treated with varying concentrations of Venadaparib.
-
PAR Detection : The levels of poly(ADP-ribose) are quantified using an appropriate method, such as an ELISA-based assay or immunofluorescence.
-
Data Analysis : The EC50 value is determined by plotting the inhibition of PAR formation against the drug concentration.[1]
Colony Formation Assay
This assay assesses the long-term cytotoxic effect of Venadaparib on cancer cell lines with and without BRCA mutations.
-
Cell Lines : A panel of cancer cell lines with well-characterized genetic backgrounds (e.g., with or without BRCA1/2 mutations) is used.[1]
-
Cell Seeding : A low density of cells is seeded into culture plates.
-
Compound Treatment : The cells are treated with a range of concentrations of Venadaparib (e.g., 0.03 to 50,000 nmol/L).[1] The final concentration of the DMSO solvent should be less than 1%.[1]
-
Incubation : The plates are incubated at 37°C in a 5% CO2 incubator for a period of 11 to 30 days, allowing for colony formation.[1]
-
Staining and Counting : Colonies are stained with crystal violet, and the number of colonies is counted.[1]
-
Data Analysis : The IC50 for growth inhibition is calculated based on the reduction in colony formation at different drug concentrations.[1]
Signaling Pathways and Logical Relationships
Venadaparib's Mechanism of Action in HR-Deficient Cancer Cells
Caption: Venadaparib's synthetic lethality in HR-deficient cells.
Experimental Workflow for In Vivo Xenograft Studies
Caption: Workflow for assessing Venadaparib's in vivo efficacy.
Conclusion
This compound is a promising next-generation PARP inhibitor with a well-defined mechanism of action rooted in the principle of synthetic lethality.[1][13] Its high potency against PARP-1 and PARP-2, coupled with strong PARP trapping activity, leads to the selective killing of cancer cells with deficiencies in the homologous recombination DNA repair pathway.[10][11] The preclinical data, including enzymatic and cellular assays, as well as in vivo xenograft models, consistently demonstrate its superior anti-cancer effects and favorable safety profile compared to other PARP inhibitors.[1][13] These findings have paved the way for ongoing clinical investigations to evaluate the full therapeutic potential of Venadaparib in various solid tumors.[10][13][14]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacr.org [aacr.org]
- 5. youtube.com [youtube.com]
- 6. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug Driven Synthetic Lethality: bypassing tumor cell genetics with a combination of Dbait and PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. idience.com [idience.com]
- 10. First-In-Human Dose Finding Study of Venadaparib (IDX-1197), a Potent and Selective PARP Inhibitor, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Venadaparib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel drug venadaparib shows potential as new PARP inhibitor < Hospital < Article - KBR [koreabiomed.com]
A Novel PARP Inhibitor Discovery and Development: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the discovery, development, and application of novel Poly (ADP-ribose) Polymerase (PARP) inhibitors. It covers the fundamental biology of PARP, the mechanism of action of its inhibitors, key preclinical and clinical development stages, and future directions in the field.
Introduction: The Role of PARP in Genome Integrity
The PARP Superfamily
The Poly (ADP-ribose) Polymerase (PARP) superfamily consists of enzymes crucial for various cellular processes, including DNA repair, genomic stability, and apoptosis.[1] These enzymes catalyze the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to target proteins, a post-translational modification known as PARylation.[2][3] This process creates long, branched polymers of poly (ADP-ribose) (PAR) that act as a scaffold to recruit other proteins.[3]
PARP1: The Guardian of the Genome
PARP1 is the most abundant and well-studied member of the family, acting as a primary sensor for DNA damage.[4] It recognizes and binds to DNA single-strand breaks (SSBs), which can occur at a rate of thousands per cell per day.[5][6] Upon binding to damaged DNA, PARP1's catalytic activity increases dramatically, leading to the synthesis of PAR chains on itself (auto-PARylation) and other nuclear proteins like histones.[5][7]
The Base Excision Repair (BER) Pathway
The PAR chains generated by PARP1 serve as a signal to recruit the machinery for the Base Excision Repair (BER) pathway, which is the primary mechanism for repairing SSBs.[8] The auto-PARylation of PARP1 eventually causes its dissociation from the DNA, allowing the repair proteins to access and mend the break.[2] This rapid repair process is vital for maintaining genomic integrity and preventing the collapse of replication forks, which can lead to more lethal double-strand breaks (DSBs).[2][9]
The Rationale for PARP Inhibition in Oncology
The development of PARP inhibitors (PARPis) is rooted in the concept of exploiting specific vulnerabilities in cancer cells, particularly those with deficiencies in other DNA repair pathways.
The Concept of Synthetic Lethality
Synthetic lethality describes a relationship where the loss of function in two different genes independently is viable for a cell, but the simultaneous loss of both results in cell death.[1] The first and most prominent application of this concept for PARPis is in cancers with mutations in the BRCA1 or BRCA2 genes.[10]
BRCA1 and BRCA2 are essential proteins in the Homologous Recombination (HR) pathway, a high-fidelity mechanism for repairing DNA double-strand breaks (DSBs).[10] In cells with mutated BRCA1/2 (HR-deficient), the HR pathway is compromised. These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs.
When a PARPi is introduced, the BER pathway is inhibited. Unrepaired SSBs accumulate and, during DNA replication, lead to the collapse of replication forks and the formation of DSBs.[9] In a normal cell, these DSBs would be repaired by the HR pathway. However, in HR-deficient cancer cells, the inability to repair these DSBs leads to genomic catastrophe and apoptotic cell death.[5][9] This selective killing of cancer cells while sparing normal, HR-proficient cells is the cornerstone of PARPi therapy.[8]
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. In vitro PARP activity Inhibition [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2.7. Clonogenic Cell Survival Assay [bio-protocol.org]
- 9. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Selective Profile of IDX-1197 (Venadaparib): A PARP1/2 Inhibitor for Advanced Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of IDX-1197, also known as venadaparib, a potent inhibitor of Poly(ADP-ribose) Polymerase (PARP) 1 and 2. This document details the quantitative data on its enzymatic inhibition, cellular activity, and in vivo efficacy, along with the methodologies of the key experiments performed.
Executive Summary
IDX-1197 (venadaparib) is a highly selective and orally active PARP1/2 inhibitor that has demonstrated significant anti-tumor activity in preclinical models.[1][2] Its mechanism of action involves the inhibition of PARP-mediated DNA single-strand break (SSB) repair, leading to the accumulation of double-strand breaks (DSBs) and subsequent synthetic lethality in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1] This guide synthesizes the available data to present a comprehensive overview of its selectivity and preclinical pharmacology.
In Vitro Selectivity and Potency
IDX-1197 exhibits potent and selective inhibition of PARP1 and PARP2 enzymes. Its selectivity has been evaluated against a panel of PARP family members and other enzymes.
Enzymatic Inhibition Profile
The inhibitory activity of IDX-1197 was assessed using enzymatic assays against a range of recombinant human PARP enzymes. The half-maximal inhibitory concentration (IC50) values demonstrate a high degree of selectivity for PARP1 and PARP2 over other PARP isoforms.
| Enzyme | IDX-1197 (Venadaparib) IC50 (nM) | Olaparib IC50 (nM) |
| PARP1 | 0.8[1][3] | 0.6[1][3] |
| PARP2 | 3[1][3] | 0.5[1][3] |
| PARP3 | ~780[1][3] | 14[1][3] |
| TNKS-1 (PARP5a) | >10,000[1][3][4] | Not Reported |
| TNKS-2 (PARP5b) | ~3,200[1][3] | Not Reported |
| PARP6 | >10,000[1][3] | 750[1][3] |
| PARP7 | >10,000[3] | 410[3] |
| PARP8 | >10,000[3] | 1,650[3] |
| PARP10 | >10,000[3] | 540[3] |
| PARP11 | >10,000[3] | Not Reported |
| PARP12 | >10,000[3] | 1,100[3] |
| PARP14 | >10,000[3] | Not Reported |
| PARP15 | >10,000[3] | 6,000[3] |
Table 1: In vitro enzymatic inhibitory activity of IDX-1197 against a panel of PARP enzymes.
Cellular Activity: PAR Formation and PARP Trapping
IDX-1197 effectively inhibits the formation of poly(ADP-ribose) (PAR) in cells and demonstrates potent PARP-trapping activity.
| Assay | IDX-1197 (Venadaparib) EC50 (nM) | Olaparib EC50 (nM) | Rucaparib EC50 (nM) | Niraparib EC50 (nM) | Talazoparib EC50 (nM) | Veliparib EC50 (nM) |
| PAR Formation (HeLa cells) | 0.5[1][3] | 0.7[1][3] | 1.9[1][3] | 5.6[1][3] | 0.7[1][3] | 4.5[1][3] |
| PARP Trapping | 2.2[1][3] | 7.3[1][3] | 6.4[1][3] | 118.0[1][3] | 1.9[1][3] | 57.7[1][3] |
Table 2: Cellular activity of IDX-1197 in PAR formation and PARP trapping assays.
Experimental Protocols
PARP Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of IDX-1197 against a panel of recombinant human PARP enzymes.
Methodology:
-
Enzymes: Recombinant human PARP-1, PARP-2, PARP-3, TNKS-1, TNKS-2, PARP-6, PARP-7, PARP-8, PARP-10, PARP-11, PARP-12, PARP-14, and PARP-15 were used.[1]
-
Assay Principle: The assays were performed by BPS Bioscience.[1] A typical PARP enzymatic assay measures the incorporation of biotinylated NAD+ onto histone proteins. The biotinylated histones are then detected using a streptavidin-conjugated reporter.
-
Procedure:
-
Varying concentrations of IDX-1197 (typically from 0.000005 to 10 μmol/L) were incubated with the respective PARP enzyme, activated DNA, and a histone-coated plate.[1]
-
The enzymatic reaction was initiated by the addition of biotinylated NAD+.
-
Following incubation, the plate was washed, and streptavidin-horseradish peroxidase (HRP) was added.
-
After a further incubation and wash, a chemiluminescent substrate was added, and the luminescent output was measured using a microplate reader.[1]
-
IC50 values were calculated from the dose-response curves.[1]
-
Cellular PAR Formation Assay
Objective: To measure the ability of IDX-1197 to inhibit PARP1-mediated PAR synthesis in a cellular context.
Methodology:
-
Assay Principle: This assay quantifies the levels of PAR in cells following DNA damage and treatment with a PARP inhibitor.
-
Procedure:
-
HeLa cells were seeded in microplates.
-
Cells were treated with various concentrations of IDX-1197.
-
DNA damage was induced, typically using an alkylating agent like methyl methanesulfonate (MMS).
-
Cells were lysed, and the PAR levels in the lysate were measured using an ELISA-based kit (e.g., HT PARP in vivo pharmacodynamic assay II kit).[3]
-
The assay involves capturing PAR onto a plate and detecting it with an anti-PAR antibody.
-
EC50 values, the concentration required to inhibit PAR formation by 50%, were determined.[4]
-
PARP Trapping Assay
Objective: To assess the ability of IDX-1197 to trap PARP1 on DNA.
Methodology:
-
Assay Principle: This in vitro enzymatic assay, performed by BPS Bioscience using their PARPtrap™ assay kit, measures the formation of a stable complex between the PARP enzyme and a DNA probe in the presence of an inhibitor.[1] The assay utilizes fluorescence polarization, where a larger, slower-tumbling molecule (PARP-DNA complex) results in a higher polarization value compared to the free DNA probe.
-
Procedure:
-
Recombinant human PARP1 enzyme was incubated with a fluorescently labeled DNA oligonucleotide duplex.
-
Varying concentrations of IDX-1197 (from 0.000026 to 5 μmol/L) were added.[1]
-
The reaction was initiated by the addition of NAD+. In the absence of an effective trapping inhibitor, PARP1 auto-PARylates and dissociates from the DNA, leading to a low fluorescence polarization signal. In the presence of a trapping inhibitor, PARP1 remains bound to the DNA, resulting in a high fluorescence polarization signal.
-
Fluorescence polarization was measured using a microplate reader.
-
EC50 values were calculated based on the increase in fluorescence polarization.[1]
-
In Vivo Efficacy and Pharmacodynamics
The anti-tumor activity of IDX-1197 has been evaluated in patient-derived xenograft (PDX) models.
PDX Models of Ovarian and Breast Cancer
Objective: To determine the in vivo anti-tumor efficacy and pharmacodynamic effects of IDX-1197.
Methodology:
-
Animal Models: Athymic nude mice bearing PDX tumors, including a germline BRCA1-mutated ovarian cancer model (OV_065) and breast cancer models (both germline BRCA-mutated and non-germline BRCA-mutated), were used.[1][4]
-
Efficacy Assessment: Tumor growth was monitored over time, and tumor growth inhibition (TGI) was calculated.
-
Pharmacodynamic Assessment: Tumor and peripheral blood mononuclear cell (PBMC) samples were collected at various time points post-dosing to measure PAR levels using an ELISA-based assay.[4][5] This provides a measure of target engagement and duration of action.
Key In Vivo Findings:
-
Oral administration of IDX-1197 led to significant, dose-dependent tumor growth inhibition in ovarian and breast cancer PDX models.[1][2][4]
-
IDX-1197 demonstrated greater tumor growth inhibition compared to olaparib and niraparib in some breast cancer PDX models.[2][4]
-
Significant PAR inhibition (>90%) in tumor tissues was observed and sustained for up to 24 hours post-dose.[4]
Signaling Pathway Context
PARP1 and PARP2 are key enzymes in the base excision repair (BER) and single-strand break repair (SSBR) pathways. Their inhibition by IDX-1197 has profound effects on DNA repair and cancer cell survival, particularly in the context of HRR deficiency.
Conclusion
IDX-1197 (venadaparib) is a potent and highly selective inhibitor of PARP1 and PARP2. The comprehensive preclinical data, including its enzymatic selectivity, cellular potency in inhibiting PAR formation and trapping PARP on DNA, and significant in vivo anti-tumor efficacy, underscore its potential as a best-in-class PARP inhibitor.[2][4] The detailed experimental methodologies provided in this guide offer a framework for the continued investigation and development of this promising therapeutic agent for the treatment of advanced solid tumors.
References
- 1. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dynamics and Regulation of PARP1 and PARP2 in response to DNA damage and during replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Venadaparib Hydrochloride: A Technical Guide to Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venadaparib, also known as IDX-1197, is a potent, selective, and orally active inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2][3] As a hydrochloride salt, Venadaparib (CAS: 1681020-60-9) is under investigation for the treatment of solid tumors, particularly those with homologous recombination deficiencies (HRD), such as BRCA1/2 mutations.[4][5] Its mechanism of action relies on inducing synthetic lethality in cancer cells by preventing the repair of DNA single-strand breaks (SSBs), which leads to the accumulation of cytotoxic double-strand breaks (DSBs).[5][6] This technical guide provides a comprehensive overview of the core physicochemical properties of Venadaparib hydrochloride, details the experimental protocols for their determination, and illustrates its mechanism of action.
Physicochemical Properties
The fundamental physicochemical characteristics of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic profile. The properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-(3-(3-((cyclopropylamino)methyl)azetidine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one hydrochloride | [5] |
| Chemical Formula | C23H24ClFN4O2 | [5] |
| Molecular Weight | 442.92 g/mol | [5] |
| CAS Number | 1681020-60-9 | [4][5] |
| Solubility | Free Base: - In DMSO: 81 mg/mL (199.28 mM)- In Ethanol: 5 mg/mL (12.3 mM)- In Water: InsolubleHydrochloride Salt: - Aqueous: Described as having "high solubility" | [1][7] |
| Melting Point | Data not publicly available | |
| pKa | Data not publicly available | |
| logP (Octanol/Water) | 2.3 (Computed for free base, XLogP3-AA) | [6] |
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Venadaparib exerts its anticancer effects by targeting the DNA damage response (DDR) pathway. It specifically inhibits PARP-1 and PARP-2, enzymes crucial for the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[1][6] In normal cells, if SSBs are not repaired, they can be converted into more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the high-fidelity Homologous Recombination (HR) pathway.
However, in cancer cells with mutations in HR pathway genes (e.g., BRCA1 or BRCA2), DSBs cannot be efficiently repaired. By inhibiting PARP with Venadaparib, the accumulation of unrepaired SSBs leads to an increase in DSBs. The cell's inability to repair these DSBs results in genomic instability and, ultimately, cell death—a concept known as synthetic lethality.[1][5]
Caption: Venadaparib inhibits PARP, leading to synthetic lethality in HR-deficient cancer cells.
Experimental Protocols
The determination of physicochemical properties requires standardized and reproducible experimental methods. Below are detailed protocols for key parameters.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline at various pH values) in a sealed container.
-
Equilibration: The resulting suspension is agitated in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved drug.
-
Phase Separation: The undissolved solid is separated from the solution via centrifugation and/or filtration (using a filter that does not adsorb the compound).
-
Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for the shake-flask method of solubility determination.
Melting Point Determination
The melting point provides information on purity and identity. The capillary method is a standard pharmacopeial technique.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Initial Heating: The capillary tube is placed in a heating block apparatus. The temperature is raised rapidly to approximately 15-20°C below the expected melting point.
-
Final Heating: The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid phase has liquefied (clear point) are recorded as the melting range.[8] A sharp melting range (e.g., 0.5-1.0°C) is indicative of high purity.[8]
Caption: Workflow for melting point determination using the capillary method.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is crucial for predicting the ionization state of a drug at different physiological pH values, which affects solubility, absorption, and receptor binding.
Methodology:
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) for compounds with limited aqueous solubility, to create a solution of known concentration.
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized titrant (e.g., NaOH for an acidic drug, or HCl for a basic drug) is added in small, precise increments using a micro-burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of titrant, once the reading has stabilized.
-
Analysis: The pKa is determined from the resulting titration curve (pH vs. volume of titrant). The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest portion of the curve (the inflection point).
Caption: Workflow for pKa determination via potentiometric titration.
logP Determination (Shake-Flask HPLC Method)
The n-octanol/water partition coefficient (logP) is the primary measure of a compound's lipophilicity, which influences its ability to cross biological membranes.
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (typically phosphate buffer at pH 7.4) are mixed and allowed to pre-saturate each other for at least 24 hours.
-
Partitioning: A small amount of Venadaparib is dissolved in one of the phases (or a stock solution is added). The mixture is then shaken vigorously to facilitate partitioning between the n-octanol and aqueous layers.
-
Equilibration: The mixture is left undisturbed or centrifuged to allow for complete separation of the two phases.
-
Sampling: A precise aliquot is carefully removed from both the n-octanol and the aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined by HPLC.[9] The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[9]
Caption: Workflow for logP determination via the shake-flask HPLC method.
References
- 1. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Venadaparib | C23H23FN4O2 | CID 117955898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. agilent.com [agilent.com]
Venadaparib Hydrochloride: A Technical Guide to Target Validation in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venadaparib (also known as IDX-1197 or NOV140101) is a novel, potent, and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2][3] Developed by Ildong Pharmaceutical and its subsidiary Idience, venadaparib has emerged as a promising next-generation therapeutic agent in oncology.[4][5] PARP inhibitors represent a significant class of targeted therapies, particularly effective in cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those harboring BRCA1/2 mutations.[6] This technical guide provides an in-depth overview of the target validation of venadaparib hydrochloride in cancer cells, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying molecular pathways and workflows.
Core Mechanism of Action: Inducing Synthetic Lethality
PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs).[1][7] When SSBs occur, PARP1 binds to the damaged site and synthesizes poly (ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the lesion.[8] Inhibition of PARP enzymatic activity prevents the efficient repair of these SSBs.[1][2]
In normal cells, unrepaired SSBs that are encountered during DNA replication can collapse into more cytotoxic double-strand breaks (DSBs). These DSBs are then primarily repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with defects in the HR pathway (e.g., due to BRCA1 or BRCA2 mutations), these DSBs cannot be accurately repaired. This leads to genomic instability and, ultimately, cell death through a concept known as synthetic lethality .[1]
Venadaparib leverages this dependency by potently inhibiting PARP1 and PARP2, leading to an accumulation of unrepaired SSBs and their conversion to DSBs.[1][7] Furthermore, venadaparib exhibits strong "PARP trapping" activity, where it locks the PARP enzyme onto the DNA at the site of the break. This PARP-DNA complex is highly cytotoxic and is a key contributor to the anti-tumor efficacy of potent PARP inhibitors.[9][10]
Signaling Pathway: Venadaparib-Induced Synthetic Lethality
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel drug venadaparib shows potential as new PARP inhibitor < Hospital < Article - KBR [koreabiomed.com]
- 5. Venadaparib - Idience - AdisInsight [adisinsight.springer.com]
- 6. ascopubs.org [ascopubs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PARP and DDR Pathway Drug Discovery [promega.com]
- 9. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First-In-Human Dose Finding Study of Venadaparib (IDX-1197), a Potent and Selective PARP Inhibitor, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of Venadaparib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venadaparib (formerly IDX-1197 or NOV140101) is a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2][3] This document provides an in-depth overview of the pharmacodynamics of Venadaparib, summarizing key preclinical and clinical findings. It is intended to serve as a technical resource for professionals in the fields of oncology research and drug development.
Core Mechanism of Action: PARP Inhibition and Synthetic Lethality
Venadaparib's primary mechanism of action is the competitive inhibition of PARP1 and PARP2. These enzymes are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][4] By binding to the NAD+ binding pocket of PARP enzymes, Venadaparib prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the recruitment of other DNA repair proteins to the site of damage.[1][5]
The inhibition of PARP-mediated SSB repair leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[1] In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with deficiencies in the HR pathway, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, cell death.[5] This selective killing of HR-deficient cells by PARP inhibitors is a classic example of synthetic lethality.[5]
Beyond enzymatic inhibition, Venadaparib also exhibits strong PARP-trapping activity.[3][6] This process locks the PARP enzyme onto the DNA at the site of the break, creating a cytotoxic PARP-DNA complex that further obstructs DNA replication and repair, contributing significantly to the drug's anti-tumor efficacy.[6][7]
Quantitative Pharmacodynamic Data
The pharmacodynamic profile of Venadaparib has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Enzymatic Inhibition
| Target Enzyme | Venadaparib IC₅₀ (nM) | Reference |
| PARP1 | 0.8 - 1.4 | [1][2][5] |
| PARP2 | 1.0 - 3.0 | [1][5] |
IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro Cellular Activity
| Cell Line | Assay | Venadaparib EC₅₀ (nM) | Reference |
| HeLa | PAR Formation Inhibition | 0.5 | [2] |
EC₅₀ (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Table 3: In Vivo Anti-Tumor Efficacy and PAR Inhibition
| Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Intratumoral PAR Inhibition | Reference |
| OV_065 PDX (BRCA1 mutant) | Venadaparib HCl | 12.5 mg/kg, PO, QD | 131.0% | >90% at 24h post-dose | [8][9] |
| OV_065 PDX (BRCA1 mutant) | Venadaparib HCl | 25 mg/kg, PO, QD | 132.7% | Not Reported | [9] |
| OV_065 PDX (BRCA1 mutant) | Venadaparib HCl | 50 mg/kg, PO, QD | 135.2% | Not Reported | [9] |
| MX-1 CDX | Venadaparib HCl | 12.5 mg/kg, PO, QD | 43.8% | Not Reported | [9] |
| MX-1 CDX | Venadaparib HCl | 25 mg/kg, PO, QD | 62.9% | Not Reported | [9] |
| MX-1 CDX | Venadaparib HCl | 50 mg/kg, PO, QD | 71.0% | Not Reported | [9] |
PDX: Patient-Derived Xenograft; CDX: Cell Line-Derived Xenograft; PO: Per os (by mouth); QD: Quaque die (once a day). TGI > 100% indicates tumor regression.
Table 4: Clinical Pharmacodynamics and Efficacy (Phase 1 Study)
| Parameter | Dosage | Result | Reference |
| PAR Inhibition (Tumor Tissue) | ≥ 10 mg/day | ≥ 90% | [6][10][11] |
| Clinical Benefit Rate (CBR) | All Doses (2-240 mg/day) | 47% | [10][11] |
| Objective Response Rate (ORR) | All Doses (2-240 mg/day) | 16% | [10][11] |
| ORR (BRCAm+) | All Doses (2-240 mg/day) | 22% | [11] |
| ORR (BRCAm-) | All Doses (2-240 mg/day) | 17% | [11] |
| Recommended Phase 2 Dose (RP2D) | - | 160 mg once daily | [3][6] |
CBR: Clinical Benefit Rate (Stable Disease + Partial Response + Complete Response); ORR: Objective Response Rate (Partial Response + Complete Response); BRCAm+: BRCA mutation positive; BRCAm-: BRCA mutation negative.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacodynamic studies. Below are outlines of key experimental protocols used in the evaluation of Venadaparib.
PARP Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of Venadaparib against recombinant PARP enzymes.
Methodology:
-
Reagents: Recombinant human PARP1 and PARP2 enzymes, biotinylated NAD+, histones (as a substrate), and a detection system (e.g., streptavidin-HRP).
-
Procedure: a. The reaction is typically performed in a 96-well plate format. b. A reaction mixture containing histones coated on the plate, activated DNA, and the respective PARP enzyme is prepared. c. Venadaparib is serially diluted to a range of concentrations and added to the wells. A control group with vehicle (e.g., DMSO) is included. d. The enzymatic reaction is initiated by the addition of biotinylated NAD+. e. The plate is incubated at room temperature to allow for the PARylation of histones. f. After incubation, the plate is washed to remove unbound reagents. g. A streptavidin-conjugated horseradish peroxidase (HRP) is added, which binds to the biotinylated PAR chains. h. Following another wash step, a chemiluminescent or colorimetric HRP substrate is added. i. The signal is read using a microplate reader. The intensity of the signal is inversely proportional to the PARP inhibitory activity of Venadaparib.
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of Venadaparib concentration and fitting the data to a four-parameter logistic curve.[9]
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of Venadaparib in a living organism.
Methodology:
-
Animal Models: Immunocompromised mice (e.g., athymic nude or BALB/c nude mice) are used.[9]
-
Tumor Implantation: Human cancer cells (e.g., CAPAN-1, MX-1) or patient-derived tumor fragments (e.g., OV_065) are implanted subcutaneously or orthotopically into the mice.[9]
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. Venadaparib, formulated for oral administration, is given daily at various doses. The control group receives the vehicle.[8][9]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²) / 2.[9][12]
-
Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size, or after a predetermined duration. Efficacy is assessed by comparing the tumor growth in the treated groups to the control group.
-
Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points, tumors can be harvested to measure the intratumoral concentration of Venadaparib and the level of PAR inhibition using an ELISA-based assay.[8]
Colony Formation Assay
Objective: To assess the long-term effect of Venadaparib on the ability of single cells to proliferate and form colonies.
Methodology:
-
Cell Plating: A low density of cells (e.g., 500-1000 cells/well) is seeded in 6-well plates.
-
Drug Treatment: After allowing the cells to attach, they are treated with various concentrations of Venadaparib or a vehicle control. The drug is typically left in the culture medium for the duration of the experiment.[9]
-
Incubation: Plates are incubated for an extended period (e.g., 11-30 days), allowing individual cells to grow into visible colonies.[9]
-
Staining: When colonies are of a sufficient size, the medium is removed, and the colonies are fixed and stained with a solution like crystal violet.[9]
-
Quantification: The number of colonies in each well is counted manually or using an automated colony counter.
-
Data Analysis: The survival fraction is calculated for each treatment condition relative to the vehicle control. This provides a measure of the drug's cytostatic or cytotoxic effects.
Logical Relationship: The Principle of Synthetic Lethality
The clinical success of Venadaparib is fundamentally based on the genetic principle of synthetic lethality. This occurs when a combination of deficiencies in two or more genes leads to cell death, whereas a deficiency in only one of these genes is compatible with cell viability. In the context of Venadaparib, the two "genes" or pathways involved are PARP-mediated DNA repair and the homologous recombination (HR) pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Venadaparib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. idience.com [idience.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. First-In-Human Dose Finding Study of Venadaparib (IDX-1197), a Potent and Selective PARP Inhibitor, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
- 12. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
IDX-1197 and homologous recombination deficiency
An In-Depth Technical Guide to Venadaparib (IDX-1197) and Homologous Recombination Deficiency
For Researchers, Scientists, and Drug Development Professionals
Abstract
The targeting of synthetic lethal pathways has emerged as a cornerstone of precision oncology. A prime example of this approach is the use of poly(ADP-ribose) polymerase (PARP) inhibitors in tumors with homologous recombination deficiency (HRD). HRD, often caused by mutations in genes like BRCA1 and BRCA2, cripples the cell's primary mechanism for repairing DNA double-strand breaks (DSBs), making it highly dependent on other repair pathways, such as those involving PARP. Venadaparib (IDX-1197) is a novel, potent, and selective PARP1/2 inhibitor designed to exploit this vulnerability.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of Venadaparib, its preclinical and clinical data in the context of HRD, and the experimental methodologies used in its evaluation.
The Core Principle: Synthetic Lethality in HRD Tumors
Homologous recombination (HR) is a high-fidelity DNA repair pathway crucial for fixing DNA double-strand breaks (DSBs).[4][5] When key genes in this pathway, such as BRCA1, BRCA2, PALB2, or RAD51, are mutated or epigenetically silenced, the cell is considered to have homologous recombination deficiency (HRD).[5] This deficiency leads to genomic instability, a hallmark of cancer, as the cell must rely on more error-prone repair mechanisms.[4][6]
PARP enzymes, particularly PARP1 and PARP2, are central to the repair of DNA single-strand breaks (SSBs).[7] When PARP is inhibited, these SSBs are not repaired and can degenerate into DSBs during DNA replication.[1][3][8]
In a healthy cell with functional HR, these resulting DSBs can be efficiently repaired. However, in an HR-deficient cancer cell, the combination of PARP inhibition and the pre-existing HRD creates a state of "synthetic lethality." The cell is unable to repair the accumulating DSBs, leading to catastrophic genomic damage and apoptosis.[8][9]
Venadaparib (IDX-1197): A Potent and Selective PARP1/2 Inhibitor
Venadaparib is an orally active PARP inhibitor with high potency and selectivity for PARP1 and PARP2.[10] This selectivity is critical, as off-target effects on other PARP family members, such as PARP-3, have been associated with increased hematologic toxicities.[8] Preclinical data demonstrate its strong PARP-trapping activity, which is a key driver of cytotoxicity in HRD cancers.[2]
Preclinical Efficacy
In vitro studies have established the potent enzymatic and cellular activity of Venadaparib.
| Parameter | Value | Target/System | Reference |
| IC₅₀ | 1.4 nM | PARP1 (enzyme assay) | [1][10] |
| IC₅₀ | 1.0 nM | PARP2 (enzyme assay) | [1][10] |
| EC₅₀ | 0.5 nM | PAR Inhibition (HeLa cells) | [10] |
| IC₅₀ | ≤5 nM | Cell Growth (MDA-MB-436) | [11] |
| IC₅₀ | 50 nM | Cell Growth (Capan-1) | [11] |
In vivo studies using patient-derived xenograft (PDX) models of BRCA1-mutated ovarian cancer showed that oral administration of Venadaparib resulted in significant, dose-dependent tumor growth inhibition, which was superior to that observed with olaparib.[10][12] A key pharmacodynamic finding was the sustained inhibition of PAR (>90%) in tumor tissues for up to 24 hours post-dose.[10][12]
Clinical Evaluation: Phase 1 Study (NCT03317743)
A first-in-human, phase 1 dose-finding study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of Venadaparib monotherapy in patients with advanced solid tumors who had progressed on standard therapies.[2][7]
Study Design and Patient Population
The study utilized a conventional 3+3 dose-escalation design, with oral once-daily doses ranging from 2 mg to 240 mg.[2][13]
| Characteristic | Value | Reference |
| Total Patients Enrolled | 32 | [2][7] |
| Most Common Tumor Types | Breast Cancer (16) | [2][13] |
| Ovarian Cancer (12) | [2][13] |
Safety and Tolerability
Venadaparib was generally well-tolerated. No dose-limiting toxicities (DLTs) were observed up to the maximum tested dose of 240 mg, and a maximum tolerated dose was not reached.[2][14] The recommended Phase 2 dose (RP2D) was established at 160 mg once daily.[13]
| Adverse Event (Grade ≥3) | Frequency (%) | Reference |
| Anemia | 50% | [2] |
| Neutropenia | 22% - 25% | [2][7] |
| Thrombocytopenia | 6% | [2] |
Clinical Efficacy
Anti-tumor activity was observed across a range of doses, starting from 40 mg/day.[2] Notably, clinical benefit was seen in patients regardless of their BRCA mutation status, suggesting efficacy in the broader HRD population.[2][14]
| Efficacy Endpoint | All Patients | BRCA-mutated | BRCA-wild-type | Reference |
| Objective Response Rate (ORR) | 16% - 17.2% | 22.2% | 20.0% | [7][14] |
| Clinical Benefit Rate (CBR) | 47% - 51.7% | 44.4% | 60.0% | [7][14] |
Pharmacodynamic analysis of tumor biopsies confirmed a ≥90% PAR inhibitory effect at doses of 10 mg/day and higher.[13][14]
Experimental Protocols & Methodologies
In Vitro PARP Inhibition Assays
-
Enzymatic Assays : The potency of Venadaparib against PARP1 and PARP2 was determined using purified enzyme assays. These assays typically measure the incorporation of biotinylated NAD+ onto histone proteins, which is quantified via a colorimetric or chemiluminescent readout. IC₅₀ values are calculated from dose-response curves.[12]
-
Cell-Based PAR Inhibition : To measure cellular activity, DNA damage is induced in a cell line (e.g., HeLa cells). The cells are then treated with varying concentrations of Venadaparib. PARP1-mediated PAR (poly ADP-ribose) expression is subsequently measured using an ELISA-based method.[10][12] The EC₅₀ value represents the concentration required for 50% inhibition of PAR formation.
Assessment of Homologous Recombination Deficiency (HRD)
Determining a tumor's HRD status is critical for patient selection. There is no single standard method, but several approaches are used:[15]
-
HRR Gene Mutation Analysis : This involves sequencing a panel of genes directly or indirectly involved in the homologous recombination repair pathway, including BRCA1, BRCA2, ATM, PALB2, RAD51C/D, and others. This can be done on tumor tissue or circulating tumor DNA (ctDNA).[16]
-
Genomic Scar Assays : Tumors with a history of HRD accumulate characteristic patterns of genomic instability, often called "genomic scars."[17] Next-generation sequencing (NGS) is used to quantify these scars, which include:[4]
-
Loss of Heterozygosity (LOH) : Loss of one parental allele.
-
Telomeric Allelic Imbalance (TAI) : Allelic imbalance that extends to the subtelomeric regions.
-
Large-Scale State Transitions (LST) : Chromosomal breaks between adjacent regions of at least 10 megabases. A composite "genomic instability score" is often calculated from these metrics to determine HRD status.[4][17]
-
In Vivo Patient-Derived Xenograft (PDX) Models
-
Model Establishment : Tumor fragments from patients (e.g., with known BRCA mutations) are implanted subcutaneously into immunocompromised mice.
-
Drug Administration : Once tumors reach a specified volume, mice are randomized into treatment groups (e.g., vehicle control, Venadaparib at various doses, competitor drug like Olaparib). Venadaparib is administered orally.[10][12]
-
Efficacy Assessment : Tumor volume is measured regularly. Efficacy is reported as tumor growth inhibition (TGI).
-
Pharmacodynamic Assessment : At the end of the study or at specific time points, tumors are harvested to measure the level of PAR inhibition via ELISA, confirming target engagement in the tumor tissue.[12]
Conclusion and Future Directions
Venadaparib (IDX-1197) is a potent and selective PARP1/2 inhibitor with a favorable safety profile and promising anti-tumor activity in patients with advanced solid tumors, particularly those with HRD.[2][8] Its efficacy in both BRCA-mutated and BRCA-wild-type patients suggests a potential benefit for a wider patient population than is defined by BRCA status alone.[14]
Further studies are warranted to continue exploring the efficacy and safety of Venadaparib, both as a monotherapy and in combination with other agents.[2][13] For instance, combining PARP inhibitors with chemotherapy agents like irinotecan has shown synergistic effects in preclinical gastric cancer models.[16] The identification and validation of robust biomarkers beyond BRCA1/2 mutations to accurately identify all patients with HRD who may benefit from Venadaparib will be crucial for its future clinical development.[2]
References
- 1. selleckchem.com [selleckchem.com]
- 2. First-In-Human Dose Finding Study of Venadaparib (IDX-1197), a Potent and Selective PARP Inhibitor, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. idience.com [idience.com]
- 4. blog.lgcclinicaldiagnostics.com [blog.lgcclinicaldiagnostics.com]
- 5. Targeting homologous recombination deficiency in ovarian cancer [clinomicseurope.com]
- 6. Homologous recombination deficiency (HRD) | Testing with NGS [illumina.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Homologous Recombination Deficiency in Ovarian, Breast, Colorectal, Pancreatic, Non-Small Cell Lung and Prostate Cancers, and the Mechanisms of Resistance to PARP Inhibitors [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Advancements in PARP Inhibition: The Emergence of IDX-1197 as a Promising Therapeutic Agent [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. | BioWorld [bioworld.com]
- 15. sophiagenetics.com [sophiagenetics.com]
- 16. Predictive role of homologous recombination deficiency (HRD) for irinotecan in combination with venadaparib, a novel PARP1/2 inhibitor, as third- or fourth-line treatment in patients with advanced gastric cancer. - ASCO [asco.org]
- 17. Clinical assays for assessment of homologous recombination DNA repair deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Xenograft Models in Venadaparib Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venadaparib (also known as IDX-1197 or NOV140101) is a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2][3] PARP inhibitors represent a targeted therapy approach for cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1 or BRCA2 mutations.[4] The mechanism of action of Venadaparib is based on the concept of synthetic lethality. By inhibiting PARP-mediated repair of DNA single-strand breaks (SSBs), Venadaparib leads to the accumulation of SSBs, which are converted into more cytotoxic double-strand breaks (DSBs) during DNA replication.[1][5][6] In cancer cells with a compromised HR pathway, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.[4]
Preclinical in vivo xenograft models are crucial for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of PARP inhibitors like Venadaparib. These models, utilizing either established cancer cell lines (Cell line-Derived Xenografts, CDX) or patient-derived tumor tissue (Patient-Derived Xenografts, PDX), provide a valuable platform to assess the anti-tumor activity of Venadaparib in a living organism. This document provides detailed application notes and protocols for conducting in vivo xenograft studies with Venadaparib.
Mechanism of Action: Venadaparib Signaling Pathway
The primary mechanism of Venadaparib involves the inhibition of PARP1 and PARP2, which are key enzymes in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks. In cancers with defective homologous recombination, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired DNA lesions, resulting in synthetic lethality.
Caption: Venadaparib inhibits PARP, leading to synthetic lethality in HR-deficient cancer cells.
Experimental Protocols
Cell Line-Derived Xenograft (CDX) and Patient-Derived Xenograft (PDX) Models
This protocol outlines the establishment of xenograft models for evaluating Venadaparib's efficacy. Animal studies should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).[4][7]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude, NOD-SCID)
-
Cancer cell lines (e.g., CAPAN-1 for pancreatic cancer, MX-1 for breast cancer) or patient-derived tumor fragments.[4][7]
-
Matrigel or other appropriate extracellular matrix
-
Sterile PBS and surgical instruments
-
Venadaparib HCl
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Calipers
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Cell Preparation (for CDX):
-
Culture cancer cells in appropriate media to 80-90% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 to 10 x 10^6 cells per 100-200 µL).
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject the cell suspension or implant a small tumor fragment (for PDX) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Randomization and Grouping:
-
When the mean tumor volume reaches a predetermined size (e.g., 100-250 mm³), randomize the mice into treatment and control groups.[4] Ensure that the average tumor volume is similar across all groups.
-
-
Venadaparib Administration:
-
Endpoint Analysis:
-
Continue treatment for the specified duration (e.g., 21-28 days).
-
Monitor animal health and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Tumor tissue can be collected for pharmacodynamic analysis (e.g., PAR level measurement).
-
Caption: Workflow for conducting in vivo xenograft studies with Venadaparib.
Data Presentation
The efficacy of Venadaparib in preclinical xenograft models is typically assessed by tumor growth inhibition (TGI). The following tables summarize the quantitative data from various studies.
Table 1: In Vivo Efficacy of Venadaparib in a Patient-Derived Ovarian Cancer Xenograft Model (OV_065)[4][7]
| Treatment Group | Dose (mg/kg) | Administration Route | TGI (%) |
| Venadaparib HCl | 12.5 | Oral | 131.0 |
| Venadaparib HCl | 25 | Oral | 132.7 |
| Venadaparib HCl | 50 | Oral | 135.2 |
| Olaparib | 50 | Oral | 118.2 |
Table 2: In Vivo Efficacy of Venadaparib in a Breast Cancer Cell Line-Derived Xenograft Model (MX-1)
Note: Specific TGI values for MX-1 were not detailed in the provided search results, but the model was mentioned as being used for Venadaparib studies.[4][7]
Table 3: In Vivo Efficacy of Venadaparib in a Pancreatic Cancer Cell Line-Derived Xenograft Model (CAPAN-1)[7]
| Treatment Group | Dose (mg/kg) | Administration Route | TGI (%) |
| Venadaparib HCl | 50 | Oral | 62.2 |
| Venadaparib HCl | 100 | Oral | 82.5 |
| Venadaparib HCl | 200 | Oral | 110.7 |
| Olaparib | 100 | Oral | 36.0 |
Pharmacodynamic Analysis
A key pharmacodynamic marker for PARP inhibitors is the level of poly(ADP-ribose) (PAR) in tumor tissues. Inhibition of PARP activity leads to a reduction in PAR levels. In the OV_065 PDX model, oral administration of Venadaparib HCl at a dose of 12.5 mg/kg resulted in over 90% inhibition of intratumoral PAR levels, which was sustained for up to 24 hours after dosing.[4][7]
Conclusion
Venadaparib has demonstrated significant anti-tumor activity in various preclinical in vivo xenograft models of ovarian, breast, and pancreatic cancer.[5] Notably, it has shown superior or comparable efficacy to other PARP inhibitors like Olaparib.[4][7] The provided protocols and data serve as a comprehensive guide for researchers and drug development professionals to design and execute robust in vivo studies to further investigate the therapeutic potential of Venadaparib. Future studies may explore Venadaparib in combination with other anti-cancer agents to identify synergistic effects and overcome potential resistance mechanisms.[8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Venadaparib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. idience.com [idience.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. First-In-Human Dose Finding Study of Venadaparib (IDX-1197), a Potent and Selective PARP Inhibitor, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Dosing and Administration of Venadaparib Hydrochloride in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of Venadaparib hydrochloride, a potent and selective Poly (ADP-ribose) polymerase (PARP) inhibitor, in mouse models for preclinical research.[1][2][3][4] Venadaparib specifically targets PARP-1 and PARP-2 enzymes, which are crucial for DNA single-strand break repair.[1][2][3] By inhibiting these enzymes, Venadaparib leads to the accumulation of DNA damage and subsequent synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[5] Preclinical studies have demonstrated its efficacy and favorable safety profile in various in vivo models.[1][2][3]
Quantitative Data Summary
The following tables summarize key quantitative data from pharmacokinetic and efficacy studies of this compound in mice.
Table 1: Pharmacokinetic Parameters of Venadaparib in Female ICR Mice [1]
| Parameter | Intravenous (20 mg/kg) | Oral (60 mg/kg) |
| Tmax (hours) | 0.083 (5 minutes) | 0.25 |
| Terminal Elimination Half-life (hours) | 0.90 | Not Reported |
| Volume of Distribution at Steady-State (L/kg) | 5.28 | Not Applicable |
| Oral Bioavailability (%) | Not Applicable | 70.63 |
Table 2: Efficacy Study Designs of this compound in Mouse Xenograft Models [1]
| Mouse Model | Tumor Type | Mouse Strain | Dose Range (mg/kg) | Administration Route & Schedule | Duration |
| OV_065 PDX | Ovarian Cancer (Patient-Derived) | Athymic Nude Mice | 12.5 - 50 | Oral, Once Daily | 63 days |
| MX-1 Xenograft | Breast Cancer | BALB/c Nude Mice | 12.5 - 50 | Oral, Once Daily | 23 days |
| CAPAN-1 Xenograft | Pancreatic Cancer | BALB/c Nude Mice | 50 - 200 | Oral, Once Daily | 28 days |
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of this compound in ICR Mice
This protocol details the methodology for assessing the pharmacokinetic properties of this compound following intravenous and oral administration in Institute of Cancer Research (ICR) mice.[1]
Materials:
-
This compound
-
Vehicle (e.g., distilled water for oral solution)
-
Female ICR mice (6-7 weeks old, 18-22 g)
-
Standard laboratory equipment for intravenous and oral administration
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC/MS-MS system for plasma concentration analysis
Procedure:
-
Animal Acclimatization: Acclimate female ICR mice to laboratory conditions for at least one week prior to the study.
-
Dosing Groups:
-
Intravenous (IV) Group (n=9): Administer a single 20 mg/kg dose of this compound via the tail vein.
-
Oral (PO) Group (n=6): Fast mice overnight before administering a single 60 mg/kg oral dose of this compound solution. Provide food 4 hours post-dosing.
-
-
Blood Collection:
-
IV Group: Collect blood samples at 5, 10, 15, 30, 60, 120, and 240 minutes post-administration.
-
PO Group: Collect blood samples at 15, 30, 60, 120, and 240 minutes post-administration.
-
-
Plasma Preparation: Process the collected blood by centrifugation to separate the plasma. Store plasma samples at -70°C until analysis.
-
Bioanalysis: Determine the plasma concentrations of Venadaparib using a validated LC/MS-MS method.[1]
-
Data Analysis: Calculate key pharmacokinetic parameters (Tmax, half-life, etc.) using appropriate software.
Protocol 2: In Vivo Efficacy Evaluation in Xenograft Models
This protocol outlines the general procedure for assessing the anti-tumor efficacy of this compound in various mouse xenograft models. Oral administration at doses starting from 12.5 mg/kg has shown significant tumor growth reduction.[1][3][6]
Materials:
-
This compound
-
Vehicle (e.g., distilled water)
-
Immunocompromised mice (e.g., Athymic Nude, BALB/c Nude)
-
Cancer cell lines (e.g., MX-1, CAPAN-1) or patient-derived tumor fragments (e.g., OV_065)
-
Standard laboratory equipment for tumor implantation and oral gavage
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Implant cancer cells or patient-derived tumor fragments subcutaneously into the flank of the mice.
-
Tumor Growth and Grouping: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³). Randomize mice into vehicle control and treatment groups.
-
Drug Administration:
-
Prepare fresh formulations of this compound in the appropriate vehicle daily.
-
Administer the designated dose (e.g., 12.5, 50, or 200 mg/kg) orally via gavage, once daily, for the specified duration (e.g., 23-63 days).[1]
-
Administer vehicle to the control group on the same schedule.
-
-
Monitoring:
-
Measure tumor volume and body weight twice weekly.
-
Monitor the general health and behavior of the mice daily.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamics).
-
Calculate Tumor Growth Inhibition (TGI) to quantify efficacy.
-
Protocol 3: Pharmacodynamic Assessment of PARP Inhibition in Tumor Tissues
This protocol is designed to measure the extent of PARP inhibition in tumor tissue following this compound administration, confirming target engagement in vivo.[1]
Materials:
-
Tumor-bearing mice from an efficacy study (e.g., OV_065 PDX model)
-
This compound
-
Euthanasia supplies (e.g., CO₂ chamber)
-
Tissue collection and storage supplies (e.g., cryovials, liquid nitrogen, -70°C freezer)
-
PARP inhibition assay kit
Procedure:
-
Dosing: In a satellite group of tumor-bearing mice (e.g., OV_065 PDX model), administer this compound once daily (e.g., 12.5 mg/kg) for 7 days.[1]
-
Sample Collection: Euthanize groups of mice (n=4/group) at various time points after the final dose (e.g., 4, 7, and 24 hours).[1] A vehicle-only control group should also be included.
-
Tissue Processing: Immediately following euthanasia, collect plasma and tumor samples. Snap-freeze tumor tissues in liquid nitrogen and store at -70°C.
-
PARP Inhibition Assay: Homogenize the tumor tissues and measure the levels of poly(ADP-ribose) (PAR) using a validated assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PAR inhibition in the treated groups relative to the vehicle control group. Studies have shown that a 12.5 mg/kg oral dose can result in over 90% intratumoral PARP inhibition for up to 24 hours.[1][6][7][8]
Mechanism of Action: PARP Inhibition
Venadaparib functions by inhibiting PARP-1 and PARP-2. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA mutations), this inhibition leads to the accumulation of double-strand DNA breaks during replication, ultimately resulting in cell death—a concept known as synthetic lethality.
References
- 1. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Venadaparib Hydrochloride: Application Notes and Protocols for PARP Trapping Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venadaparib hydrochloride (also known as IDX-1197 or NOV140101) is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[1][2][3][4] These enzymes are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks (SSBs).[4] PARP inhibitors have emerged as a significant class of anticancer agents, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[5]
A key mechanism of action for many potent PARP inhibitors, including Venadaparib, is the "trapping" of PARP enzymes on DNA at the site of damage.[6] This trapping prevents the completion of DNA repair, leading to the accumulation of cytotoxic PARP-DNA complexes, which can cause replication fork collapse and the formation of double-strand breaks (DSBs).[5][7] The PARP trapping efficiency of an inhibitor is a critical determinant of its cytotoxic potential and is not always directly correlated with its catalytic inhibitory activity.[7] Therefore, accurate and robust methods to quantify PARP trapping are essential for the preclinical evaluation and clinical development of new PARP inhibitors.
These application notes provide detailed protocols for assessing the PARP trapping activity of this compound using a fluorescence polarization (FP)-based assay.
Signaling Pathway and Mechanism of Action
In response to DNA single-strand breaks, PARP-1 and PARP-2 are recruited to the site of damage.[8] Upon binding to damaged DNA, PARP enzymes catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins, using NAD+ as a substrate.[8] This PARylation event serves as a scaffold to recruit other DNA repair factors.[7] Following successful recruitment, PARP auto-PARylation leads to its dissociation from the DNA, allowing the repair machinery to access the break.[9]
Venadaparib and other PARP inhibitors compete with NAD+ for the catalytic domain of PARP.[8] By inhibiting the catalytic activity, they prevent auto-PARylation, which in turn "traps" the PARP enzyme on the DNA, forming a cytotoxic PARP-DNA complex.[6][7]
Caption: PARP-1/2 signaling in DNA repair and the mechanism of PARP trapping by Venadaparib.
Quantitative Data
Venadaparib has demonstrated potent PARP trapping activity, comparable to or exceeding that of other clinical-stage PARP inhibitors. The half-maximal effective concentration (EC50) for PARP trapping is a key metric for evaluating potency.
| Compound | PARP Trapping EC50 (nM)[10] | PAR Formation EC50 (nM)[11] |
| Venadaparib | 2.2 | 0.5 |
| Olaparib | 7.3 | 0.7 |
| Rucaparib | 6.4 | 1.9 |
| Niraparib | 118.0 | 5.6 |
| Talazoparib | 1.9 | 0.7 |
| Veliparib | 57.7 | 4.5 |
Experimental Protocols
In Vitro PARP Trapping Assay (Fluorescence Polarization)
This protocol is adapted from the BPS Bioscience PARPtrap™ Assay Kit (Cat No. 80584), which was utilized in the characterization of Venadaparib.[10] The principle of this assay is based on the change in fluorescence polarization (FP) of a fluorescently labeled DNA oligonucleotide. When PARP is bound to the DNA, the complex is large and tumbles slowly in solution, resulting in a high FP signal. Upon auto-PARylation (in the presence of NAD+), PARP dissociates from the DNA, which then tumbles rapidly, leading to a low FP signal. A PARP inhibitor that "traps" PARP on the DNA will prevent this dissociation, thus maintaining a high FP signal.
-
This compound
-
PARPtrap™ Assay Kit for PARP1 (BPS Bioscience, Cat. No. 80584 or similar) containing:
-
Purified recombinant PARP1 enzyme
-
Fluorescently labeled oligonucleotide duplex
-
Assay Buffer
-
NAD+
-
-
Black, low-binding 96-well or 384-well microplate
-
Microplate reader capable of measuring fluorescence polarization
-
Adhesive plate sealer
-
Sterile, nuclease-free water
-
DMSO
Caption: Workflow for the in vitro PARP trapping fluorescence polarization assay.
-
Reagent Preparation:
-
Prepare a 1x Assay Buffer by diluting the concentrated stock provided in the kit with sterile water.
-
Prepare serial dilutions of this compound in 10% DMSO. The final concentration of DMSO in the assay should not exceed 1%.
-
Prepare a 'Diluent Solution' (e.g., 10% DMSO in water) to serve as the vehicle control.
-
Thaw the PARP1 enzyme, fluorescent DNA, and NAD+ on ice. Dilute the PARP1 enzyme to the working concentration specified in the kit manual using 1x Assay Buffer.
-
-
Assay Plate Setup:
-
Design the plate layout to include wells for:
-
Blank: Contains Master Mix without fluorescent DNA.
-
Reference Control (Min FP): Contains Master Mix and 1x Assay Buffer (no enzyme).
-
Low FP Control: Contains Master Mix, PARP1, and NAD+ (allows for PARP dissociation).
-
High FP Control (Max FP): Contains Master Mix, PARP1, but no NAD+ (PARP remains bound).
-
Test Inhibitor: Contains Master Mix, PARP1, NAD+, and serial dilutions of Venadaparib.
-
-
-
Assay Protocol:
-
Prepare a Master Mix containing the appropriate volumes of 5x Assay Buffer, fluorescently labeled oligonucleotide, and water.
-
Add the Master Mix to all wells except the 'Blank'.
-
Add the appropriate volume of diluted Venadaparib or Diluent Solution to the designated wells.
-
Add the diluted PARP1 enzyme to the 'High FP Control', 'Low FP Control', and 'Test Inhibitor' wells. Add 1x Assay Buffer to the 'Reference' and 'Blank' wells.
-
Incubate the plate at room temperature for 30-60 minutes to allow for the formation of the PARP-DNA complex.
-
Initiate the PARylation reaction by adding NAD+ to all wells except the 'High FP Control' wells (add water or 1x Assay Buffer to these wells instead).
-
Incubate the plate for 60 minutes at room temperature.
-
Read the fluorescence polarization on a microplate reader (e.g., excitation at 470 nm and emission at 518 nm).
-
-
Data Analysis:
-
Subtract the 'Blank' FP value from all other readings.
-
The percentage of PARP trapping can be calculated for each Venadaparib concentration using the following formula:
% Trapping = 100 x (FP_inhibitor - FP_low_control) / (FP_high_control - FP_low_control)
-
Plot the % Trapping against the logarithm of the Venadaparib concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
This compound is a highly potent PARP inhibitor that demonstrates strong PARP trapping activity. The fluorescence polarization-based assay described provides a robust and high-throughput method for quantifying the PARP trapping efficiency of Venadaparib and other PARP inhibitors. This information is crucial for understanding their mechanism of action and for guiding their development as anticancer therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamics of endogenous PARP1 and PARP2 during DNA damage revealed by live-cell single-molecule imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Colony Formation Assay Using Venadaparib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Venadaparib hydrochloride in colony formation assays. This document is intended to guide researchers in assessing the long-term cytotoxic effects of this potent and selective PARP1/2 inhibitor on cancer cell proliferation and survival.
Introduction
Venadaparib (also known as IDX-1197) is a novel, orally active inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes 1 and 2, with IC50 values of 1.4 nM and 1.0 nM, respectively.[1][2] PARP enzymes are critical components of the DNA damage response pathway, particularly in the repair of single-strand breaks (SSBs).[1][3][4] By inhibiting PARP, Venadaparib prevents the repair of SSBs, which can then be converted into more lethal double-strand breaks (DSBs) during DNA replication.[1][4] In cancer cells with deficiencies in the homologous recombination (HR) pathway for DSB repair, such as those with BRCA1 or BRCA2 mutations, this accumulation of DSBs leads to synthetic lethality and cell death.[3][5]
The colony formation assay, or clonogenic assay, is a well-established in vitro method to determine the ability of a single cell to undergo unlimited division and form a colony.[6][7] This assay is a valuable tool for assessing the long-term efficacy of cytotoxic agents like Venadaparib, as it measures the reproductive viability of cells after treatment.[6][7]
Mechanism of Action of Venadaparib
Venadaparib selectively targets PARP-1 and PARP-2.[3][8] Its mechanism of action is centered on the concept of synthetic lethality. In healthy cells with functional HR repair pathways, the inhibition of PARP and the resulting DSBs can be efficiently repaired. However, in cancer cells with compromised HR, the inhibition of PARP-mediated SSB repair is catastrophic, leading to genomic instability and apoptosis.
Figure 1: Simplified signaling pathway of Venadaparib's mechanism of action.
Quantitative Data Summary
The following tables summarize the inhibitory effects of Venadaparib on colony formation in various cancer cell lines, with data extracted from preclinical studies.[3]
| Cell Line | Genetic Alteration | Venadaparib IC50 (nmol/L) | Olaparib IC50 (nmol/L) |
| Breast Cancer | |||
| MDA-MB-436 | BRCA1 mutation | 0.2 | 8.8 |
| HCC1937 | BRCA1 mutation | 0.3 | 132.8 |
| Pancreatic Cancer | |||
| Capan-1 | BRCA2 mutation | 0.4 | 17.5 |
| Ovarian Cancer | |||
| SNU-251 | BRCA1 mutation | 0.3 | 13.9 |
| Prostate Cancer | |||
| 22Rv1 | BRCA2 mutation | 1.3 | 108.9 |
| Wild-Type | |||
| MDA-MB-231 | BRCA wild-type | >10,000 | >10,000 |
| Hs 766T | BRCA wild-type | >10,000 | >10,000 |
Table 1: Comparative IC50 Values of Venadaparib and Olaparib in Colony Formation Assays. [3]
Experimental Protocols
This section provides a detailed methodology for a standard colony formation assay to evaluate the efficacy of this compound.
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation[1]
-
Appropriate cancer cell lines (e.g., MDA-MB-436, Capan-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well or 12-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Fixation solution: 4% paraformaldehyde in PBS or methanol
-
Staining solution: 0.5% crystal violet in 25% methanol
-
Incubator (37°C, 5% CO2)
-
Microscope
Experimental Workflow Diagram
Figure 2: General workflow for a colony formation assay.
Detailed Protocol
1. Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]
2. Cell Culture and Seeding
-
Culture the chosen cancer cell lines under standard conditions.
-
Harvest the cells using trypsin-EDTA and prepare a single-cell suspension.[6]
-
Determine the viable cell count using a hemocytometer and trypan blue exclusion.[6]
-
Seed the cells into 6-well or 12-well plates at a low density. The optimal seeding density should be determined empirically for each cell line but typically ranges from 200 to 1000 cells per well. This ensures that individual colonies can be distinguished.
3. Treatment with this compound
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) must be included.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
4. Incubation
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 10 to 14 days.[9]
-
The incubation period should be sufficient for visible colonies (defined as a cluster of at least 50 cells) to form in the control wells.[6][10]
-
Monitor the plates periodically to check for colony growth.
5. Fixation and Staining
-
Once colonies are of an adequate size, gently wash the wells twice with PBS to remove the medium.[7]
-
Fix the colonies by adding a fixation solution (e.g., 4% paraformaldehyde) to each well and incubating for 15-20 minutes at room temperature.[7]
-
Remove the fixation solution and wash the wells again with PBS.
-
Add the crystal violet staining solution to each well, ensuring the entire surface is covered, and incubate for 20-30 minutes at room temperature.[7]
-
Carefully remove the staining solution and wash the wells with water several times until the excess stain is removed.
-
Allow the plates to air dry completely.[7]
6. Colony Counting and Data Analysis
-
Visually inspect the stained plates and count the number of colonies in each well. A colony is typically defined as a cluster of 50 or more cells.[6][10]
-
Colonies can be counted manually or using an automated colony counter or imaging software.[11]
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))
-
-
Plot the surviving fraction as a function of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits colony formation by 50%).
Troubleshooting
-
Low Colony Formation in Control Wells:
-
Optimize the seeding density.
-
Ensure the health and viability of the cells before seeding.
-
Check the quality of the culture medium and supplements.
-
-
High Background Staining:
-
Ensure thorough washing after staining.
-
Optimize the staining time.
-
-
Inconsistent Results:
-
Maintain consistency in cell handling, seeding, and treatment procedures.
-
Ensure accurate preparation of drug dilutions.
-
Perform experiments in triplicate to ensure reproducibility.
-
By following these detailed application notes and protocols, researchers can effectively utilize the colony formation assay to investigate the long-term anti-proliferative effects of this compound and contribute to the development of novel cancer therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 7. ossila.com [ossila.com]
- 8. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clonogenic Assay [en.bio-protocol.org]
- 11. Clonogenic assay - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Venadaparib Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venadaparib hydrochloride (also known as IDX-1197) is a potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2][3][4] These enzymes are critical components of the DNA single-strand break (SSB) repair machinery.[3][5][6] By inhibiting PARP, Venadaparib prevents the repair of SSBs, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[3][5][6] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, this accumulation of DSBs cannot be efficiently repaired, leading to a synthetic lethal phenotype and subsequent cell death.[5][7] Venadaparib has demonstrated significant anti-tumor activity in preclinical models and is under investigation for the treatment of various solid tumors.[1][4][5]
Mechanism of Action
This compound exerts its cytotoxic effects through the inhibition of PARP-1 and PARP-2.[3][4] The primary mechanism involves two key processes:
-
Catalytic Inhibition: Venadaparib binds to the catalytic domain of PARP-1 and PARP-2, preventing them from synthesizing poly(ADP-ribose) (PAR) chains at sites of DNA damage. This inhibition of PARylation impairs the recruitment of other DNA repair factors to the site of injury.
-
PARP Trapping: Beyond catalytic inhibition, Venadaparib "traps" PARP enzymes on the DNA at the site of the break.[5][7] This trapped PARP-DNA complex is a significant steric hindrance to DNA replication and transcription, leading to the formation of toxic DSBs. This trapping activity is a key contributor to the cytotoxic effects of PARP inhibitors.[5]
The resulting accumulation of unrepaired DSBs in cells with deficient homologous recombination (HR) repair, such as those with BRCA mutations, triggers apoptosis and cell death.[5][7]
Signaling Pathway
Caption: Mechanism of action of this compound.
Quantitative Data
In Vitro Efficacy of Venadaparib
| Parameter | Cell Line | Genetic Alteration | IC50 (nmol/L) | Reference |
| Enzyme Inhibition | - | - | PARP-1: 1.4 | [3][6] |
| - | - | PARP-2: 1.0 | [3][6] | |
| PAR Formation Inhibition (EC50) | HeLa | - | 0.5 | [2][5] |
| PARP Trapping (EC50) | - | - | 2.2 | [5] |
| Growth Inhibition (Colony Formation) | MDA-MB-436 | BRCA1 mutant | ≤ 5 | [1] |
| Capan-1 | BRCA2 mutant | 50 | [1] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional, for enhancing solubility)[2]
Protocol:
-
Determine the required concentration and volume of the stock solution. A common stock concentration is 10 mM.
-
Calculate the mass of this compound needed. The molecular weight of Venadaparib is 406.45 g/mol .[6] For the hydrochloride salt, refer to the manufacturer's specifications for the exact molecular weight.
-
Aseptically weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube. For example, to make a 10 mM stock solution from 1 mg of powder (assuming MW of 406.45), you would add 246.03 µL of DMSO.[2]
-
Vortex the solution thoroughly until the powder is completely dissolved. If needed, use an ultrasonic bath to aid dissolution.[2]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C. The stock solution is stable for at least 1 month at -20°C and up to 6 months at -80°C.[2]
Note: Venadaparib is insoluble in water.[6] Always use DMSO to prepare the stock solution.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general workflow for determining the IC50 of Venadaparib in a cancer cell line.
Caption: General workflow for a cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (prepared as above)
-
Vehicle control (DMSO)
-
Cell viability reagent (e.g., MTT, WST-1, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Also prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Venadaparib or the vehicle control.
-
Incubate the plate for 72 hours (or a desired time point) at 37°C and 5% CO2.
-
-
Assessment of Cell Viability:
-
Follow the manufacturer's protocol for the chosen cell viability reagent.
-
For example, for an MTT assay, add 10 µL of MTT solution to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
Read the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Colony Formation Assay
This assay assesses the long-term effect of Venadaparib on the ability of single cells to form colonies.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution
-
Vehicle control (DMSO)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS (Phosphate-Buffered Saline)
Protocol:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates with 2 mL of complete medium.
-
Allow the cells to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with various concentrations of this compound or vehicle control for an extended period (e.g., 7-14 days). The medium with the drug should be replaced every 2-3 days.
-
-
Colony Staining and Counting:
-
After the incubation period, when visible colonies have formed in the control wells, remove the medium and gently wash the wells twice with PBS.
-
Fix the colonies with 1 mL of methanol for 15 minutes.
-
Remove the methanol and add 1 mL of crystal violet staining solution to each well. Incubate for 15-30 minutes at room temperature.
-
Remove the staining solution and wash the wells with water until the background is clear.
-
Allow the plates to air dry.
-
-
Data Analysis:
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Calculate the plating efficiency and survival fraction for each treatment group compared to the vehicle control.
-
Disclaimer
This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. Always follow appropriate laboratory safety procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Venadaparib - Idience - AdisInsight [adisinsight.springer.com]
- 5. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Venadaparib Hydrochloride in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venadaparib (also known as IDX-1197 or NOV140101) is a novel, potent, and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2][3] PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, venadaparib prevents the repair of SSBs, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations (a state known as homologous recombination deficiency or HRD), this accumulation of DSBs cannot be efficiently repaired, leading to a synthetic lethal effect and cell death.[1][4]
The combination of venadaparib with conventional chemotherapy presents a promising therapeutic strategy. Chemotherapeutic agents often induce DNA damage as their primary mechanism of action. By co-administering venadaparib, the cancer cells' ability to repair this chemotherapy-induced damage is compromised, potentially leading to synergistic anti-tumor activity and overcoming resistance.[5][6] This document provides an overview of the preclinical and clinical data for venadaparib in combination with chemotherapy, along with detailed protocols for key experimental assays.
Mechanism of Action: Synergistic Effect of Venadaparib and Chemotherapy
Chemotherapeutic agents, such as alkylating agents or topoisomerase inhibitors, induce the formation of DNA lesions, including SSBs. The PARP enzyme system is a key component of the base excision repair (BER) pathway, which is responsible for repairing these SSBs. Venadaparib potently inhibits PARP-1 and PARP-2, leading to the accumulation of unrepaired SSBs. When the cell enters the S phase of the cell cycle, the replication fork encounters these unrepaired SSBs, leading to replication fork collapse and the generation of DSBs. In HRD cancer cells, these DSBs cannot be effectively repaired, resulting in genomic instability, cell cycle arrest, and ultimately, apoptosis. This synergistic interaction enhances the cytotoxic effects of chemotherapy.[7][8]
Data Presentation
Preclinical Efficacy of Venadaparib Monotherapy
| Model Type | Cancer Type | Dosing | Outcome | Reference |
| OV_065 PDX | Ovarian Cancer | 12.5, 25, 50 mg/kg, p.o., daily | TGI: 131.0%, 132.7%, 135.2% respectively. Complete tumor disappearance in 50% of the 50 mg/kg group. | [1] |
| MX-1 CDX | Breast Cancer | 12.5, 25, 50 mg/kg, p.o., daily | TGI: 43.8%, 62.9%, 71.0% respectively. | [1] |
| CAPAN-1 Model | Pancreatic Cancer | 50, 200 mg/kg, p.o., daily | Dose-dependent tumor regression. | [1] |
| MDA-MB-436 Cells | Breast Cancer | In vitro | IC50 ≤ 5nM | [9] |
| Capan-1 Cells | Pancreatic Cancer | In vitro | IC50 of 50nM | [9] |
TGI: Tumor Growth Inhibition; PDX: Patient-Derived Xenograft; CDX: Cell-Derived Xenograft; p.o.: per os (by mouth)
Clinical Efficacy of Venadaparib in Combination with Irinotecan (Phase 1b/2a)
| Patient Population | Endpoint | Result | Reference |
| Metastatic Gastric Cancer (3rd-line or later) | Median Progression-Free Survival (mPFS) | 4.2 months (95% CI: 2.9–5.5) | [10] |
| Median Overall Survival (mOS) | 8.0 months (95% CI: 6.7–11.4) | [10] | |
| HRD-positive subgroup | mPFS | 8.3 months (95% CI: 1.2–23.6) | [10] |
| mOS | 9.9 months (95% CI: 6.7–33.9) | [10] |
HRD: Homologous Recombination Deficiency
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of venadaparib in combination with a chemotherapeutic agent on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Venadaparib hydrochloride
-
Chemotherapeutic agent of choice
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[4]
-
-
Drug Treatment:
-
Prepare serial dilutions of venadaparib and the chemotherapeutic agent in complete medium.
-
Add the desired concentrations of the drugs to the wells. Include wells with single agents and combinations.
-
Also, include vehicle control wells (medium with the highest concentration of DMSO used).
-
Incubate for 72 hours.[4]
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.[3]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each treatment condition.
-
Combination effects can be analyzed using software such as CompuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by venadaparib and chemotherapy using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells and treat with venadaparib and/or chemotherapy as for the viability assay.
-
After the desired incubation period, collect both floating and adherent cells.
-
Wash the cells twice with cold PBS and centrifuge at 670 x g for 5 minutes.[1]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Cells are categorized as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
In Vivo Xenograft Tumor Model
This is a general protocol for evaluating the efficacy of venadaparib in combination with chemotherapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest or patient-derived tumor tissue
-
This compound formulated for oral gavage
-
Chemotherapeutic agent formulated for appropriate administration (e.g., intraperitoneal injection)
-
Vehicle control solutions
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Implant cancer cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment groups (e.g., Vehicle, Venadaparib alone, Chemotherapy alone, Venadaparib + Chemotherapy).
-
Administer venadaparib orally (daily) and the chemotherapeutic agent according to its established dosing schedule.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Tumor Volume = (Length x Width²) / 2).
-
Monitor animal body weight and general health status.
-
-
Endpoint:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
Euthanize mice and excise tumors for further analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze statistical significance between treatment groups.
-
Conclusion
This compound, a potent PARP-1/2 inhibitor, demonstrates significant anti-tumor activity, particularly in cancers with homologous recombination deficiencies. The combination of venadaparib with conventional chemotherapy is a rational and promising strategy to enhance therapeutic efficacy by preventing the repair of chemotherapy-induced DNA damage. The provided protocols offer a framework for the preclinical evaluation of venadaparib in combination with various chemotherapeutic agents. Further clinical investigation is warranted to fully elucidate the potential of this combination therapy in a broader range of cancer types.[12][13]
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 5. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 6. researchgate.net [researchgate.net]
- 7. Double-barreled gun: Combination of PARP inhibitor with conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. First-In-Human Dose Finding Study of Venadaparib (IDX-1197), a Potent and Selective PARP Inhibitor, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Venadaparib Efficacy Studies: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing preclinical efficacy studies for Venadaparib, a potent and selective PARP1/2 inhibitor. Detailed protocols for key in vitro and in vivo assays are provided to ensure robust and reproducible data generation.
Introduction
Venadaparib (also known as IDX-1197) is a novel, orally active PARP (Poly ADP-ribose polymerase) inhibitor that has demonstrated significant potential in the treatment of solid tumors.[1] PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs).[2] By inhibiting PARP, Venadaparib prevents the repair of these breaks, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[3] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this inhibition of PARP-mediated repair leads to a synthetic lethality, resulting in targeted cell death.[2][4] Preclinical studies have shown that Venadaparib exhibits superior efficacy and a better safety profile compared to other PARP inhibitors.[2]
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Venadaparib selectively targets PARP-1 and PARP-2 enzymes.[2] In normal cells, DNA damage is a constant event, and SSBs are efficiently repaired by the base excision repair (BER) pathway, in which PARP plays a key role. However, in cancer cells with homologous recombination (HR) deficiency (e.g., due to BRCA1/2 mutations), the repair of DSBs is impaired. When PARP is inhibited by Venadaparib, SSBs accumulate and are converted to DSBs during replication. The inability of HR-deficient cancer cells to repair these DSBs leads to genomic instability and ultimately, apoptotic cell death. This selective killing of cancer cells while sparing normal cells is the principle of synthetic lethality.
Figure 1. Mechanism of Venadaparib's synthetic lethality.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of Venadaparib, comparing its activity to the well-established PARP inhibitor, Olaparib.
Table 1: In Vitro Enzymatic Activity of Venadaparib [2]
| Enzyme | Venadaparib IC50 (nM) | Olaparib IC50 (nM) |
| PARP-1 | 1.4 | - |
| PARP-2 | 1.0 | - |
Table 2: Cellular PARP Inhibition and Trapping Activity [2]
| Activity | Venadaparib EC50 (nM) | Olaparib EC50 (nM) |
| PAR Formation | 0.5 | 0.7 |
| PARP Trapping | 2.2 | 7.3 |
Table 3: Growth Inhibitory Effect (IC50, nM) in a Panel of Cancer Cell Lines (Colony Formation Assay) [2]
| Cell Line | Genetic Alteration | Venadaparib IC50 (nM) | Olaparib IC50 (nM) |
| MDA-MB-436 | BRCA1 mutation | 0.9 | 39.9 |
| Capan-1 | BRCA2 mutation | 0.6 | 26.5 |
| BRCA Wild-Type Cell Lines | |||
| MDA-MB-231 | Wild-Type | >1000 | >1000 |
| A549 | Wild-Type | >1000 | >1000 |
Table 4: In Vivo Efficacy of Venadaparib in a Patient-Derived Xenograft (PDX) Model (Ovarian Cancer with BRCA1 mutation) [2]
| Treatment Group (oral, once daily) | Tumor Growth Inhibition (TGI, %) |
| Venadaparib (12.5 mg/kg) | 131.0 |
| Venadaparib (25 mg/kg) | 132.7 |
| Venadaparib (50 mg/kg) | 135.2 |
| Olaparib (50 mg/kg) | 118.2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Efficacy Assays
Figure 2. In vitro experimental workflow.
This assay measures the metabolic activity of cells as an indicator of cell viability.[5]
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Venadaparib (and other PARP inhibitors for comparison)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent[6]
-
Solubilization solution (e.g., DMSO or SDS for MTT)[7]
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Venadaparib in complete medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of Venadaparib. Include vehicle-only wells as a control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.[8]
-
If using MTT, add the solubilization solution and mix to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).[6]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
-
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer[10]
-
Flow cytometer
-
-
Protocol:
-
Induce apoptosis in your target cells by treating with various concentrations of Venadaparib for a specified time.
-
Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.[9]
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.[10]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks.[12]
-
Materials:
-
Treated and control cells grown on coverslips or in chamber slides
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
-
-
Protocol:
-
Treat cells with Venadaparib for the desired time.
-
Fix the cells with fixation solution.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-γ-H2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells under a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus. An increase in the number of foci indicates an increase in DNA double-strand breaks.
-
In Vivo Efficacy Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. xn--9kr57xk9fjp6a.com [xn--9kr57xk9fjp6a.com]
- 6. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. pure.eur.nl [pure.eur.nl]
- 10. First-In-Human Dose Finding Study of Venadaparib (IDX-1197), a Potent and Selective PARP Inhibitor, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing hematologic toxicities observed during in vivo experiments with venadaparib hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it lead to hematologic toxicity?
Venadaparib is a potent, orally active inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2.[1][2][3] PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs).[1][2] By inhibiting PARP, venadaparib prevents the repair of SSBs, which can then be converted into more lethal double-strand breaks (DSBs) during DNA replication.[1] This mechanism is synthetically lethal in cancer cells with pre-existing defects in homologous recombination (HR), a key pathway for DSB repair.
Hematologic toxicity is a known class effect of PARP inhibitors.[4][5] Hematopoietic stem and progenitor cells are rapidly dividing and are therefore susceptible to agents that disrupt DNA repair. The inhibition of PARP1 and PARP2 can impair the maintenance of genomic stability in these cells, leading to apoptosis and a reduction in circulating blood cells. This can manifest as anemia (low red blood cells), neutropenia (low neutrophils), and thrombocytopenia (low platelets).[6]
Q2: What are the most common hematologic toxicities observed with venadaparib in vivo?
In preclinical studies using Wistar rats, repeated oral administration of venadaparib led to significant decreases in erythrocyte count, hemoglobin levels, and hematocrit ratios.[1] Clinical data from a first-in-human Phase 1 trial showed that the most frequent grade 3 or 4 adverse events were anemia (50%), neutropenia (22%), and thrombocytopenia (6%).[6][7]
Q3: When can I expect to see hematologic toxicities in my in vivo experiments?
The onset of hematologic toxicities can vary depending on the dose, duration of treatment, and the animal model used. In a 4-week toxicity study in Wistar rats, significant changes in hematologic parameters were observed at the end of the 28-day dosing period.[1] In clinical settings with various PARP inhibitors, the median time to onset of hematological toxicities was reported to be 28 days.[5] It is advisable to perform baseline hematologic assessments and monitor animals regularly throughout the study.
Q4: Are the hematologic effects of venadaparib reversible?
Yes, in the 4-week preclinical toxicity study in Wistar rats, the observed reductions in red blood cell parameters were resolved after a 4-week recovery (off-dose) period.[1] This suggests that the hematologic effects are reversible upon cessation of treatment.
Troubleshooting Guides
Issue 1: Unexpectedly severe anemia, neutropenia, or thrombocytopenia observed in treated animals.
Possible Cause 1: Dose-related toxicity.
-
Troubleshooting Step: Review the dosing regimen. The severity of hematologic toxicity is often dose-dependent.[1]
-
Consider reducing the dose of venadaparib in subsequent cohorts.
-
If the toxicity is observed early in the study, you may need to interrupt dosing to allow for hematopoietic recovery.[4]
-
Possible Cause 2: Animal model sensitivity.
-
Troubleshooting Step: Different strains or species of animals may exhibit varying sensitivities to PARP inhibitors.
-
Review literature for typical hematologic responses to PARP inhibitors in your chosen model.
-
If possible, consider using a different, less sensitive strain or model.
-
Possible Cause 3: Compromised baseline health of animals.
-
Troubleshooting Step: Ensure that all animals have undergone a thorough health assessment and acclimatization period before the start of the experiment.
-
Review baseline hematology data to rule out pre-existing conditions.
-
Issue 2: Difficulty in distinguishing between venadaparib-induced toxicity and disease-related effects (e.g., in a tumor-bearing model).
Possible Cause: Confounding factors from the disease model.
-
Troubleshooting Step:
-
Include appropriate control groups:
-
A vehicle-treated, non-tumor-bearing group.
-
A vehicle-treated, tumor-bearing group.
-
A venadaparib-treated, non-tumor-bearing group (if ethically permissible and scientifically necessary).
-
-
Staggered start design: Initiate treatment in a cohort of tumor-bearing animals and a cohort of non-tumor-bearing animals simultaneously to observe the early onset of any hematologic changes.
-
Data Presentation
Table 1: Summary of Hematologic Findings in a 4-Week Oral Toxicity Study of Venadaparib in Wistar Rats [1]
| Parameter | Sex | Dose (mg/kg/day) | Observation |
| Erythrocyte Count | Male | 60 | Significant Decrease |
| Female | ≥15 | Significant Decrease | |
| Hemoglobin Level | Male | 60 | Significant Decrease |
| Female | ≥15 | Significant Decrease | |
| Hematocrit Ratio | Male | 60 | Significant Decrease |
| Female | ≥15 | Significant Decrease | |
| Neutrophil Count | Male & Female | Up to 60 | No Decline |
| Platelet Count | Male & Female | Up to 60 | No Decline |
| Absolute Reticulocyte Count | Male & Female | Up to 60 | No Decline (except females at 60 mg/kg) |
Table 2: Incidence of Grade 3 or 4 Hematologic Adverse Events in a Phase 1 Clinical Trial of Venadaparib [6][7]
| Adverse Event | Incidence (%) |
| Anemia | 50 |
| Neutropenia | 22 |
| Thrombocytopenia | 6 |
Experimental Protocols
Protocol 1: In Vivo Hematologic Toxicity Monitoring
Objective: To monitor and assess the hematologic toxicity of this compound in a rodent model (e.g., mouse or rat) during an efficacy or toxicology study.
Materials:
-
This compound formulated in an appropriate vehicle.
-
Rodent model (specify strain, age, and sex).
-
Standard animal housing and husbandry supplies.
-
Blood collection supplies (e.g., EDTA-coated microtubes, lancets, or syringes with appropriate gauge needles).
-
Automated hematology analyzer.
-
Microscope slides and staining reagents for peripheral blood smear.
Procedure:
-
Baseline Blood Collection: Prior to the first dose of venadaparib, collect a blood sample (e.g., via tail vein, saphenous vein, or retro-orbital sinus, depending on institutional guidelines and required volume) from each animal.
-
Dosing: Administer this compound orally at the predetermined doses and schedule. Include a vehicle control group.
-
Blood Collection During Study: Collect blood samples at regular intervals throughout the study (e.g., weekly or bi-weekly). The frequency may be increased if signs of toxicity are observed.
-
Complete Blood Count (CBC) Analysis: Analyze the collected blood samples using an automated hematology analyzer to determine the following parameters:
-
Red Blood Cell (RBC) count
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
Mean Corpuscular Volume (MCV)
-
Mean Corpuscular Hemoglobin (MCH)
-
Mean Corpuscular Hemoglobin Concentration (MCHC)
-
White Blood Cell (WBC) count with differential (neutrophils, lymphocytes, monocytes, eosinophils, basophils)
-
Platelet (PLT) count
-
Reticulocyte count
-
-
Peripheral Blood Smear: If significant abnormalities are detected by the automated analyzer, or as a planned endpoint, prepare a peripheral blood smear. Stain the smear and perform a manual differential count and morphological assessment of blood cells.
-
Data Analysis: Compare the hematologic parameters of the venadaparib-treated groups to the vehicle control group at each time point. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significant differences.
Visualizations
References
- 1. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hematological toxicity of parp inhibitors in solid tumors: a systematic review and safety meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.mdedge.com [cdn.mdedge.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Hematological toxicities in PARP inhibitors: A real‐world study using FDA adverse event reporting system (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-In-Human Dose Finding Study of Venadaparib (IDX-1197), a Potent and Selective PARP Inhibitor, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Make the Right Diagnosis in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
Venadaparib Technical Support Center: Mitigating Off-Target Effects in Research
Welcome to the Venadaparib Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Venadaparib while minimizing and troubleshooting potential off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Venadaparib?
Venadaparib is a potent and selective inhibitor of Poly (ADP-ribose) polymerase enzymes 1 and 2 (PARP1 and PARP2).[1] Its mechanism of action involves binding to the catalytic domain of PARP1 and PARP2, preventing them from repairing DNA single-strand breaks (SSBs). The accumulation of unrepaired SSBs leads to the formation of double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be accurately repaired, leading to synthetic lethality and cell death.
Q2: How selective is Venadaparib for PARP1/2 compared to other PARP family members?
Venadaparib exhibits high selectivity for PARP1 and PARP2. In enzymatic assays, it inhibits PARP1 and PARP2 with high potency, while showing significantly lower activity against other PARP family members like PARP3 and Tankyrase-2 (TNKS-2). It has been shown to have minimal to no effect on TNKS-1 and several other PARPs even at high concentrations.[1]
Q3: What is known about the off-target profile of Venadaparib?
A secondary pharmacology assessment of Venadaparib was conducted against a panel of 88 enzymes and receptors. At a concentration of 10 μmol/L, Venadaparib did not show significant off-target activity, which was defined as ≥50% inhibition.[1] However, weak to moderate inhibition (25% to 50%) was observed for a few targets, though the specific targets were not publicly disclosed in the available literature. It is important for researchers to be aware that at higher concentrations, the potential for off-target interactions may increase.
Q4: What are the known off-target effects of other clinically approved PARP inhibitors?
While specific off-target data for Venadaparib is limited, studies on other PARP inhibitors can provide insights into potential off-target classes to consider. For example, some PARP inhibitors have been shown to interact with various kinases. A comprehensive study on the kinase off-target landscape of four FDA-approved PARP inhibitors revealed unique polypharmacological profiles for each. For instance, Rucaparib and Niraparib were found to inhibit kinases such as DYRK1s, CDK16, and PIM3 at submicromolar concentrations.[2][3][4] In contrast, Olaparib appeared to be a more selective PARP inhibitor with no significant kinase interactions observed in the tested panel.[5]
Troubleshooting Guide: Investigating Potential Off-Target Effects
Unexpected experimental results with Venadaparib could be due to off-target effects. This guide provides a structured approach to troubleshoot and identify potential off-target interactions.
Problem 1: Discrepancy between genotype and phenotype (e.g., unexpected cell death in HR-proficient cells or unexpected changes in signaling pathways).
Possible Cause: Off-target inhibition of proteins crucial for cell survival or signaling pathways.
Troubleshooting Steps:
-
Validate On-Target Engagement: Before investigating off-targets, confirm that Venadaparib is engaging with PARP1/2 in your experimental system. The Cellular Thermal Shift Assay (CETSA) is a valuable method for this.
-
Hypothesize Potential Off-Targets: Based on the literature for other PARP inhibitors, kinases are a potential class of off-targets.[2][3][4][5] Consider if the unexpected phenotype could be explained by the inhibition of a known kinase or signaling pathway.
-
Perform Broad Off-Target Profiling: If resources allow, a broad kinase screen (kinome profiling) can identify potential off-target kinases.
-
Validate Putative Off-Targets: If a kinome screen identifies potential hits, validate these using orthogonal assays, such as in vitro kinase activity assays with purified enzymes or targeted CETSA for the specific kinase in cells.
-
Dose-Response Analysis: Perform a dose-response curve with Venadaparib for the observed off-target effect. If the off-target effect occurs at a significantly higher concentration than the on-target effect (PARP inhibition), it may be less physiologically relevant for your primary experiment.
Problem 2: Inconsistent results between different cell lines with the same genetic background.
Possible Cause: Differential expression of off-target proteins across cell lines.
Troubleshooting Steps:
-
Characterize Cell Lines: Perform proteomic or transcriptomic analysis to compare the expression levels of potential off-target proteins (e.g., kinases identified from profiling other PARP inhibitors) between the cell lines showing discrepant results.
-
Knockdown/Overexpression Studies: In the cell line exhibiting the off-target effect, use siRNA or shRNA to knockdown the expression of the putative off-target protein. If the off-target effect is diminished, it provides strong evidence for the interaction. Conversely, overexpressing the target in a non-sensitive cell line might confer sensitivity to the off-target effect.
Problem 3: Artifacts in in vitro PARP activity assays.
Possible Cause: Interference of Venadaparib with the assay components or detection method.
Troubleshooting Steps:
-
Use Orthogonal Assays: If you are using a specific type of PARP activity assay (e.g., an ELISA-based assay), try to validate your findings with a different method, such as a fluorescence polarization-based assay or a Western blot for PARylation.[6]
-
Control for Assay Interference: Run control experiments without the PARP enzyme to see if Venadaparib interferes with the detection reagents.
-
Consult Assay Manufacturer's Guidelines: Review the technical documentation for the specific assay kit you are using for any known interfering substances.
Quantitative Data Summary
The following table summarizes the off-target kinase profiles of other clinically approved PARP inhibitors, which can serve as a reference for designing experiments to investigate potential off-target effects of Venadaparib.
Table 1: Summary of Off-Target Kinase Inhibition by Approved PARP Inhibitors
| PARP Inhibitor | Potently Inhibited Off-Target Kinases (Submicromolar IC50) | Reference |
| Rucaparib | CDK16, PIM3, DYRK1B | [2][3] |
| Niraparib | DYRK1B, DYRK1A | [2][3] |
| Olaparib | No significant kinase inhibition reported in the tested panel | [4][5] |
| Talazoparib | Weak binding to two kinases | [4] |
Disclaimer: This table provides a summary of findings from specific studies and may not be exhaustive. The off-target profile of Venadaparib may differ.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the engagement of a drug with its target in a cellular environment.[7][8][9][10]
Principle: Ligand binding stabilizes a protein, leading to an increase in its melting temperature. This change can be detected by heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to 80-90% confluency.
-
Treat the cells with Venadaparib at the desired concentrations (include a vehicle control, e.g., DMSO).
-
Incubate for a sufficient time to allow drug penetration and binding (e.g., 1-2 hours).
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein (PARP1 or a putative off-target) in the soluble fraction using Western blotting, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both the vehicle- and Venadaparib-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of Venadaparib indicates target engagement.
-
Protocol 2: Kinome Profiling for Off-Target Identification
This protocol provides a general workflow for identifying off-target kinase interactions.
Principle: A large panel of purified, active kinases is used to assess the inhibitory activity of a compound in vitro.
Detailed Methodology:
-
Compound Preparation:
-
Prepare a stock solution of Venadaparib in a suitable solvent (e.g., DMSO).
-
Serially dilute the compound to the desired screening concentrations.
-
-
Kinase Panel Screening:
-
Utilize a commercial kinome profiling service or an in-house kinase panel. These panels typically consist of a large number of purified, active kinases.
-
The assay is usually performed in a multi-well plate format.
-
-
Kinase Reaction:
-
In each well, combine the kinase, its specific substrate, ATP (often radiolabeled [γ-³²P]ATP or a modified ATP for non-radioactive detection), and the test compound (Venadaparib) or vehicle control.
-
Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific time.
-
-
Detection of Kinase Activity:
-
The method of detection depends on the assay format.
-
Radiometric assays: Measure the incorporation of ³²P from [γ-³²P]ATP into the substrate.
-
Fluorescence-based assays: Use fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-based assays: Measure the amount of ATP remaining after the kinase reaction.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each kinase at the tested concentration of Venadaparib.
-
Hits are typically defined as kinases that show a certain threshold of inhibition (e.g., >50% or >70%).
-
For significant hits, determine the IC50 value by performing a dose-response analysis.
-
Visualizations
Caption: PARP1 signaling pathway and the mechanism of action of Venadaparib.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinase polypharmacology landscape of clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Venadaparib Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Venadaparib. The following information is designed to address specific issues that may be encountered during the experimental process of generating dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Venadaparib?
A1: Venadaparib is a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2][3] PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, Venadaparib prevents the repair of these breaks, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[1][2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, this accumulation of DSBs leads to a synthetic lethality, resulting in cancer cell death.[4][5]
Q2: What are the reported IC50 and EC50 values for Venadaparib?
A2: The inhibitory potency of Venadaparib has been characterized in various assays. It's important to note that these values can vary depending on the assay type, cell line, and experimental conditions.
| Assay Type | Target/Cell Line | IC50/EC50 (nM) | Reference |
| Enzymatic Assay | PARP1 | 1.4 | [1][2] |
| Enzymatic Assay | PARP2 | 1.0 | [1][2] |
| PAR Formation Inhibition | HeLa Cells | 0.5 (EC50) | [2][4] |
| Growth Inhibition | MDA-MB-436 (Breast Cancer) | ≤5 | [6] |
| Growth Inhibition | Capan-1 (Pancreatic Cancer) | 50 | [6] |
| Colony Formation | OVCAR4 (Wild-type BRCA1/2) | 23 | [7] |
Q3: How should I prepare a stock solution of Venadaparib for my experiments?
A3: Venadaparib is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. For example, a stock solution of 81 mg/mL (199.28 mM) can be prepared.[1] It is crucial to use fresh DMSO as it can absorb moisture, which may reduce the solubility of the compound.[1] Store the stock solution at -20°C or -80°C for long-term stability.[2] When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
Detailed Methodology for a Cell-Based Dose-Response Assay
This protocol provides a general framework for determining the IC50 of Venadaparib in a cancer cell line of interest using a common viability assay like MTT or MTS.
Materials:
-
Venadaparib
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize the cells, neutralize with complete medium, and centrifuge to obtain a cell pellet.
-
Resuspend the cells in fresh medium and perform a cell count to determine the cell concentration.
-
Dilute the cell suspension to the optimal seeding density (to be determined for each cell line, typically 2,000-10,000 cells/well) in a 96-well plate.
-
Seed 100 µL of the cell suspension into each well of the 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of Venadaparib from your DMSO stock solution in complete cell culture medium. A common approach is to perform a 1:3 or 1:10 serial dilution to cover a wide range of concentrations (e.g., from 1 nM to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
After the overnight incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared Venadaparib dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
-
Viability Assay (MTS Example):
-
Following the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other wells.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the Venadaparib concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of Venadaparib that inhibits cell growth by 50%.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the 96-well plate, pipetting errors. | Ensure a homogenous cell suspension before and during seeding. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. Use a calibrated multichannel pipette and practice consistent pipetting technique. |
| IC50 value is significantly different from published data | Different cell line used, variation in experimental conditions (e.g., seeding density, incubation time), incorrect drug concentration, cell line has developed resistance. | Ensure the cell line and its characteristics (e.g., BRCA status) are appropriate. Optimize seeding density and incubation time for your specific cell line. Verify the concentration of your Venadaparib stock solution. Check for mycoplasma contamination. |
| Dose-response curve does not have a sigmoidal shape | The concentration range tested is too narrow or not centered around the IC50, drug precipitation at high concentrations, cytotoxic effects of the solvent (DMSO). | Test a wider range of Venadaparib concentrations, including both lower and higher doses. Visually inspect the wells with the highest concentrations for any signs of drug precipitation. Ensure the final DMSO concentration is non-toxic to your cells (test with a DMSO-only control). |
| Cell viability is greater than 100% at low drug concentrations | This can be an artifact of some viability assays where low, non-toxic concentrations of a compound can stimulate metabolic activity. It can also be due to variations in the control wells. | Ensure your control wells are healthy and not overgrown. If the effect is consistent, it may be a biological phenomenon. Focus on the inhibitory part of the curve for IC50 calculation. |
| No or very weak response to Venadaparib | The cell line may be resistant to PARP inhibitors (e.g., proficient in homologous recombination repair), the drug may have degraded, or the assay is not sensitive enough. | Use a cell line known to be sensitive to PARP inhibitors as a positive control. Check the storage conditions and age of your Venadaparib stock. Consider using a more sensitive endpoint, such as a colony formation assay, or directly measuring PARP activity.[8] |
Visualizations
Caption: Venadaparib's mechanism of action leading to synthetic lethality.
Caption: Experimental workflow for a Venadaparib dose-response assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
Technical Support Center: Addressing Resistance to Venadaparib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Venadaparib in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is Venadaparib and how does it work?
Venadaparib (also known as IDX-1197) is a potent and selective inhibitor of PARP-1 and PARP-2 enzymes.[1][2][3] PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, Venadaparib prevents the repair of these breaks, which then convert into more lethal double-strand breaks (DSBs) during DNA replication.[2][3] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death through a process called synthetic lethality.[2]
Q2: My HR-deficient cell line is showing reduced sensitivity to Venadaparib. What are the potential mechanisms of resistance?
While research specifically on Venadaparib resistance is emerging, mechanisms observed for the broader class of PARP inhibitors are likely applicable. These can be broadly categorized as:
-
Restoration of Homologous Recombination (HR) Proficiency: This is a common mechanism of resistance to PARP inhibitors.[4] It can occur through secondary or reversion mutations in BRCA1/2 or other HR-related genes that restore their function.[5][6] For instance, in CAPAN-1 cells with a BRCA2 mutation, amplification of wild-type BRCA1 has been shown to weaken the inhibitory effect of Venadaparib.[2]
-
Stabilization of Replication Forks: Cancer cells can develop mechanisms to protect stalled DNA replication forks from collapsing into DSBs, thereby reducing the cytotoxic effects of PARP inhibitors.[7] This can involve the loss of proteins like EZH2 or PTIP.[6]
-
Changes in PARP1 Expression or Function: Reduced expression or mutations in the PARP1 gene can lead to decreased trapping of PARP1 on DNA, which is a key part of the cytotoxic action of many PARP inhibitors.[8]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp) encoded by the ABCB1 gene, can actively transport Venadaparib out of the cell, reducing its intracellular concentration and efficacy.[5][9]
-
Alterations in Non-Homologous End Joining (NHEJ) Pathway: Suppression of the NHEJ pathway can sometimes lead to an increased reliance on and restoration of HR repair, contributing to resistance.[10]
Q3: Are there reports of Venadaparib being effective in cell lines or tumors resistant to other PARP inhibitors?
Yes, preclinical data suggests that Venadaparib is active against cell lines with acquired resistance to platinum and other PARP inhibitors.[11] Furthermore, a Phase 1b/2a clinical trial (VASTUS) is underway to evaluate Venadaparib in various tumors, including a specific cohort for patients who have previously been treated with other PARP inhibitors.[11]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Decreased cell death in a known HR-deficient cell line after prolonged Venadaparib treatment. | Restoration of HR function. | - Sequence BRCA1/2 and other HR-related genes (e.g., PALB2, RAD51C/D) for reversion mutations.- Assess BRCA1/2 protein expression and localization by Western blot and immunofluorescence.- Perform functional HR assays (e.g., RAD51 foci formation assay). |
| Cell line shows initial sensitivity to Venadaparib, but recovers and resumes proliferation. | Development of acquired resistance. | - Establish a Venadaparib-resistant cell line by continuous exposure to increasing concentrations of the drug.- Characterize the resistant cell line for mechanisms described in the FAQs (e.g., HR restoration, drug efflux). |
| Variable response to Venadaparib across different cell lines with the same BRCA mutation. | Underlying genetic or epigenetic differences. | - Perform comprehensive genomic and transcriptomic analysis to identify other genetic alterations that may influence response.- Assess the methylation status of HR-related gene promoters. |
| Reduced intracellular concentration of Venadaparib. | Increased drug efflux. | - Measure the expression of ABCB1 (P-gp) and other drug transporters by qPCR or Western blot.- Test for reversal of resistance by co-treatment with a P-gp inhibitor (e.g., verapamil, elacridar).[9] |
Quantitative Data Summary
Table 1: In Vitro Potency of Venadaparib
| Assay | Metric | Venadaparib | Olaparib | Talazoparib | Rucaparib | Niraparib | Veliparib |
| PARP-1 Enzyme Inhibition | IC₅₀ (nmol/L) | 1.4 | - | - | - | - | - |
| PARP-2 Enzyme Inhibition | IC₅₀ (nmol/L) | 1.0 | - | - | - | - | - |
| PAR Formation Inhibition (HeLa cells) | EC₅₀ (nmol/L) | 0.5 | 0.7 | 0.7 | 1.9 | 5.6 | 4.5 |
| PARP Trapping | EC₅₀ (nmol/L) | 2.2 | >118.0 | 1.9 | 6.4 | 11.1 | 42.0 |
Data sourced from a 2023 study on the nonclinical characteristics of Venadaparib.[2]
Table 2: Growth Inhibitory Effect of Venadaparib in Cancer Cell Lines with BRCA Alterations
| Cell Line | Cancer Type | BRCA Status | Venadaparib IC₅₀ (nmol/L) | Olaparib IC₅₀ (nmol/L) |
| MDA-MB-436 | Breast | BRCA1 mutant | 0.4 | 176.4 |
| HCC1937 | Breast | BRCA1 mutant | 1.6 | 215.1 |
| SNU-251 | Ovarian | BRCA1 mutant | 0.3 | 12.1 |
| CAPAN-1 | Pancreatic | BRCA2 mutant | 0.2 | 1.7 |
| HCC1395 | Breast | BRCA2 mutant | 0.6 | 3.2 |
| MDA-MB-231 | Breast | BRCA wild-type | >10,000 | >10,000 |
| MCF-7 | Breast | BRCA wild-type | >10,000 | >10,000 |
Data from a colony formation assay, sourced from a 2023 study.[2]
Experimental Protocols
1. RAD51 Foci Formation Assay to Assess HR Competency
-
Purpose: To determine the functional status of the homologous recombination repair pathway.
-
Methodology:
-
Seed cells on coverslips in a 6-well plate and allow them to adhere overnight.
-
Induce DNA damage by treating cells with a DNA-damaging agent (e.g., mitomycin C or ionizing radiation) or with Venadaparib.
-
Fix the cells with 4% paraformaldehyde at a specified time point after damage induction (e.g., 6-8 hours).
-
Permeabilize the cells with 0.5% Triton X-100 in PBS.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against RAD51 overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus. A significant increase in RAD51 foci after DNA damage indicates functional HR.
-
2. P-glycoprotein (P-gp) Mediated Drug Efflux Assay
-
Purpose: To determine if increased drug efflux is contributing to Venadaparib resistance.
-
Methodology:
-
Culture both parental (sensitive) and suspected resistant cells to 80% confluency.
-
Pre-incubate a subset of the resistant cells with a P-gp inhibitor (e.g., 10 µM Verapamil) for 1 hour.
-
Treat all cell populations (parental, resistant, and resistant + P-gp inhibitor) with a fluorescent P-gp substrate (e.g., Rhodamine 123) for 30-60 minutes.
-
Wash the cells with ice-cold PBS to remove the extracellular substrate.
-
Lyse the cells and measure the intracellular fluorescence using a plate reader or analyze the cells by flow cytometry.
-
Compare the intracellular fluorescence levels. Lower fluorescence in the resistant cells compared to the parental cells, which is reversed by the P-gp inhibitor, indicates P-gp mediated efflux.
-
Visualizations
Caption: Venadaparib action and potential resistance mechanisms.
Caption: Workflow for investigating Venadaparib resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. PARP inhibitor resistance: the underlying mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The clinical challenges, trials, and errors of combatting PARPi resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre-Existing and Acquired Resistance to PARP Inhibitor-Induced Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP Inhibitors Resistance: Mechanisms and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Venadaparib Preclinical Safety Profile: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the common adverse events of Venadaparib observed in preclinical models. The following question-and-answer format addresses potential issues and offers troubleshooting guidance for experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events observed with Venadaparib in preclinical animal models?
A1: In a 4-week repeated-dose toxicity study in Wistar Han rats, the most notable adverse events were hematological.[1] Specifically, dose-dependent decreases in erythrocyte count, hemoglobin level, and hematocrit ratios were observed.[1] These effects were more pronounced at higher doses. Importantly, no unscheduled deaths or abnormal clinical signs were reported during the study.[1] In various xenograft models in mice, Venadaparib was well-tolerated with no significant changes in body weight.[1]
Q2: Has a No-Observed-Adverse-Effect-Level (NOAEL) been established for Venadaparib in preclinical studies?
A2: Yes, in a 4-week oral gavage study in Wistar Han rats, the NOAEL for Venadaparib was determined to be 30 mg/kg/day.[1]
Q3: Were the observed hematological toxicities reversible?
A3: The hematological changes observed in the 4-week rat toxicity study, such as mild alterations in hematology values up to 30 mg/kg, were shown to be resolved during a 4-week off-dose recovery period.[1]
Q4: Are there any known off-target effects of Venadaparib that could contribute to adverse events?
A4: An off-target panel assay was performed to assess the selectivity of Venadaparib against a wide range of enzymes and receptors. Venadaparib was tested at a concentration of 10 μmol/L, and results showing more than 50% inhibition were considered significant.[1] For specific details on the targets evaluated, researchers should refer to the primary publication.
Q5: How does the preclinical safety profile of Venadaparib compare to other PARP inhibitors like Olaparib?
A5: Preclinical studies suggest that Venadaparib has a wider safety margin than Olaparib.[1][2][3]
Troubleshooting Guide
Issue 1: Unexpected animal mortality or severe clinical signs during in vivo studies.
-
Possible Cause: The administered dose may be too high for the specific animal model or strain.
-
Troubleshooting Steps:
-
Review the dosing regimen. Ensure it is aligned with published preclinical studies. The NOAEL in rats was 30 mg/kg/day.[1]
-
Consider performing a dose-range-finding study to determine the maximum tolerated dose (MTD) in your specific model.
-
Ensure proper formulation and administration of Venadaparib.
-
Issue 2: Significant body weight loss in treated animals.
-
Possible Cause: While not a prominent finding in the key preclinical studies[1], significant weight loss could indicate poor tolerability at the administered dose or an issue with the vehicle control.
-
Troubleshooting Steps:
-
Monitor animal body weights more frequently.
-
Evaluate the vehicle control group for any adverse effects.
-
Consider reducing the dose of Venadaparib.
-
Issue 3: Observation of more severe hematological toxicity than anticipated.
-
Possible Cause: The animal strain or species used may be more sensitive to PARP inhibition-induced myelosuppression.
-
Troubleshooting Steps:
-
Conduct complete blood counts (CBCs) at baseline and at regular intervals throughout the study.
-
Consider incorporating a recovery phase in your study design to assess the reversibility of hematological effects.
-
If using a combination therapy, be aware of potential synergistic hematological toxicity.
-
Quantitative Data Summary
Table 1: Hematological Effects of Venadaparib in a 4-Week Rat Toxicity Study [1]
| Parameter | Sex | Vehicle | 15 mg/kg/day | 30 mg/kg/day | 60 mg/kg/day |
| Erythrocyte Count | Male | Normal | Normal | Normal | Decreased |
| Female | Normal | Decreased | Decreased | Decreased | |
| Hemoglobin Level | Male | Normal | Normal | Normal | Decreased |
| Female | Normal | Decreased | Decreased | Decreased | |
| Hematocrit Ratio | Male | Normal | Normal | Normal | Decreased |
| Female | Normal | Decreased | Decreased | Decreased |
Note: "Normal" indicates no significant change compared to the vehicle control group. "Decreased" indicates a statistically significant decrease.
Experimental Protocols
1. Four-Week Repeated-Dose Oral Toxicity Study in Wistar Han Rats [1]
-
Animal Model: Male and female Wistar Han rats.
-
Group Size: 10 animals/sex/group for toxicity assessment and 3 or 6 animals/sex/group for toxicokinetic (TK) analysis. A recovery group of 5 animals/sex/group was also included.
-
Dosing: Venadaparib HCl was administered daily via oral gavage at doses of 15, 30, or 60 mg/kg. A vehicle control group was also included.
-
Duration: 4 weeks of daily administration, followed by a 4-week recovery period for the designated groups.
-
Parameters Monitored:
-
Clinical signs and mortality were observed daily.
-
Body weight and food consumption were measured regularly.
-
Hematological parameters evaluated included hemoglobin level, hematocrit ratio, erythrocyte count, neutrophil count, platelet count, and absolute reticulocyte count.
-
2. Ex Vivo Bone Marrow Toxicity Assay [1]
-
Cell Source: Human bone marrow-derived hematopoietic progenitor cells from three different lots.
-
Method: Cells were incubated with varying concentrations of Venadaparib (0.000169–30 μmol/L) or a control compound (5-fluorouracil) in a methylcellulose-based medium (MethoCult GF H84434).
-
Incubation: 37°C in a 5% CO2 incubator for 14 days.
-
Endpoint: Assessment and scoring of hematopoietic colonies by trained personnel. The mean colony number was calculated and normalized to solvent controls.
Visualizations
Caption: Mechanism of action of Venadaparib leading to synthetic lethality.
Caption: Workflow for the 4-week rat toxicity study of Venadaparib.
References
- 1. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
enhancing the therapeutic window of Venadaparib in vivo
Welcome to the Technical Support Center for Venadaparib in vivo research. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Venadaparib in preclinical studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help enhance the therapeutic window of this potent PARP inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Venadaparib?
A1: Venadaparib is a potent and selective inhibitor of Poly (ADP-ribose) polymerase enzymes, specifically PARP-1 and PARP-2.[1][2] These enzymes are critical for the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, Venadaparib prevents the repair of these SSBs, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (a state known as homologous recombination deficiency or HRD), this accumulation of DSBs can trigger cell death through a process called synthetic lethality.
Q2: What are the known advantages of Venadaparib over other PARP inhibitors like Olaparib?
A2: Preclinical studies have indicated that Venadaparib possesses a wider safety margin compared to Olaparib.[1][2] It demonstrates superior anticancer effects in homologous recombination-deficient in vitro and in vivo models, coupled with a more favorable safety profile.[1][2]
Q3: What are the most common toxicities observed with Venadaparib in in vivo studies?
A3: Consistent with the class effect of PARP inhibitors, the most frequently observed treatment-related adverse events are hematological. In a 4-week repeat-dose toxicity study in rats, significant decreases in erythrocyte count, hemoglobin level, and hematocrit ratios were observed at higher doses.[1] Clinical data from a Phase 1 trial also identified anemia, neutropenia, and thrombocytopenia as the most common grade 3 or 4 adverse events.[3]
Q4: How should Venadaparib be formulated for oral administration in mice?
A4: Venadaparib hydrochloride (HCl) can be formulated for oral gavage. While specific formulation details can be proprietary, a common approach for similar compounds involves dissolving the agent in a suitable vehicle. For in vivo studies mentioned in the literature, Venadaparib HCl was administered orally once daily.[1] It is crucial to ensure the formulation is stable and provides consistent bioavailability.
Troubleshooting Guides
Managing Hematological Toxicity in Animal Models
Issue: Significant decrease in complete blood counts (CBCs), particularly platelets (thrombocytopenia), neutrophils (neutropenia), and red blood cells (anemia), observed during the course of a study.
Troubleshooting Steps:
-
Confirm the Finding:
-
Perform serial CBC monitoring (e.g., weekly) to establish the kinetics of the hematological toxicity.
-
Include a vehicle-treated control group to ensure the observed effects are drug-related.
-
-
Dose De-escalation:
-
If severe myelosuppression is observed, consider a dose reduction of Venadaparib. A step-wise reduction of 25-50% can be a starting point.
-
Evaluate the therapeutic efficacy at the reduced dose to determine if the therapeutic window is maintained.
-
-
Intermittent Dosing:
-
Instead of daily dosing, an intermittent schedule (e.g., 5 days on, 2 days off; or 2 weeks on, 1 week off) may allow for bone marrow recovery while maintaining anti-tumor activity.[4] The optimal schedule will need to be determined empirically for your specific model.
-
-
Supportive Care (Translational Considerations):
-
While not standard practice in all preclinical studies, for severe anemia or thrombocytopenia that threatens the viability of the animal and the study, supportive care measures can be considered, mirroring clinical management. This could include transfusions of red blood cells or platelets.[5][6][7] However, the feasibility and ethical considerations of such interventions must be carefully evaluated with veterinary staff and the institutional animal care and use committee (IACUC).
-
The use of hematopoietic growth factors, such as granulocyte colony-stimulating factor (G-CSF) for neutropenia or thrombopoietin receptor agonists for thrombocytopenia, could also be explored, though this adds another variable to the experiment.
-
Poor Oral Bioavailability or High Variability in Efficacy
Issue: Inconsistent tumor growth inhibition or lower than expected plasma concentrations of Venadaparib.
Troubleshooting Steps:
-
Formulation and Administration:
-
Solubility: Ensure Venadaparib is fully dissolved in the vehicle. Sonication or gentle heating may be required. The final formulation should be a clear solution or a homogenous suspension.
-
Stability: Prepare the formulation fresh daily unless stability data supports longer storage.
-
Administration Technique: Ensure accurate and consistent oral gavage technique to minimize variability in dosing.
-
-
Pharmacokinetic (PK) Analysis:
-
Conduct a pilot PK study in your specific animal strain to determine the time to maximum concentration (Tmax), maximum concentration (Cmax), and area under the curve (AUC). This will confirm drug exposure and help correlate it with pharmacodynamic effects. Venadaparib has been shown to be rapidly absorbed, with the maximum plasma concentration reached within 0.25 hours after dosing in ICR mice.[1]
-
-
Food Effects:
-
Fasting animals before dosing can sometimes improve the consistency of absorption for orally administered drugs. However, the impact of food on Venadaparib's pharmacokinetics should be considered based on available data.
-
Data Presentation
Table 1: In Vivo Efficacy of Venadaparib Monotherapy in Xenograft Models[1]
| Xenograft Model | Dose (mg/kg, oral, once daily) | Treatment Duration (days) | Tumor Growth Inhibition (TGI) (%) |
| OV_065 (PDX) | 12.5 | 63 | 131.0 |
| 25 | 63 | 132.7 | |
| 50 | 63 | 135.2 | |
| MX-1 (CDX) | 12.5 | 23 | 43.8 |
| 25 | 23 | 62.9 | |
| 50 | 23 | 71.0 | |
| CAPAN-1 (CDX) | 50 | 28 | 62.2 |
| 100 | 28 | 82.5 | |
| 200 | 28 | 110.7 |
Table 2: Hematological Toxicity of Venadaparib in a 4-Week Rat Study[1]
| Parameter | Dose (mg/kg/day) | % Change from Control (Male) | % Change from Control (Female) |
| Erythrocyte Count | 15 | - | ↓ |
| 30 | - | ↓ | |
| 60 | ↓ | ↓ | |
| Hemoglobin | 15 | - | ↓ |
| 30 | - | ↓ | |
| 60 | ↓ | ↓ | |
| Hematocrit | 15 | - | ↓ |
| 30 | - | ↓ | |
| 60 | ↓ | ↓ |
Note: "↓" indicates a significant decrease. The no-observed-adverse-effect-level (NOAEL) was determined to be 30 mg/kg/day in rats.[1]
Experimental Protocols
Protocol 1: General In Vivo Xenograft Efficacy Study
-
Cell Implantation:
-
Implant tumor cells (e.g., MX-1, CAPAN-1) subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nude).
-
For patient-derived xenografts (PDX), implant tumor fragments subcutaneously.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume twice weekly using calipers (Volume = (length × width²) / 2).
-
-
Randomization and Dosing:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
-
Prepare Venadaparib HCl in a suitable vehicle for oral administration.
-
Administer Venadaparib or vehicle daily via oral gavage at the desired dose (e.g., 12.5, 25, 50 mg/kg).[1]
-
-
Monitoring:
-
Monitor animal body weight and overall health daily.
-
Continue tumor volume measurements twice weekly.
-
-
Endpoint:
-
Continue treatment for the planned duration (e.g., 23-63 days) or until tumors in the control group reach a predetermined maximum size.[1]
-
Calculate Tumor Growth Inhibition (TGI) as: 100 * (1 - ((T_final - T_initial) / (C_final - C_initial))), where T is the mean tumor volume of the treated group and C is the mean tumor volume of the control group.
-
Protocol 2: Pharmacodynamic Assessment of PAR Inhibition in Tumors
-
Study Design:
-
Use tumor-bearing mice from an efficacy study or a dedicated satellite group.
-
-
Dosing:
-
Administer a single oral dose of Venadaparib HCl (e.g., 12.5 mg/kg) or vehicle.[1]
-
-
Sample Collection:
-
At various time points post-dose (e.g., 2, 4, 8, 24 hours), euthanize a subset of animals.
-
Collect tumor tissue and plasma samples.
-
-
PAR Level Analysis:
-
Homogenize tumor tissue and measure poly(ADP-ribose) (PAR) levels using a commercially available ELISA kit or by Western blot analysis.
-
Normalize PAR levels to total protein concentration.
-
-
Venadaparib Concentration Analysis:
-
Determine the concentration of Venadaparib in plasma and tumor homogenates using LC-MS/MS.
-
-
Data Analysis:
-
Correlate the intratumoral concentration of Venadaparib with the extent of PAR inhibition over time.
-
Mandatory Visualizations
Caption: Mechanism of action of Venadaparib leading to synthetic lethality.
References
- 1. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-In-Human Dose Finding Study of Venadaparib (IDX-1197), a Potent and Selective PARP Inhibitor, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 2 multicentre trial investigating intermittent and continuous dosing schedules of the poly(ADP-ribose) polymerase inhibitor rucaparib in germline BRCA mutation carriers with advanced ovarian and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supportive Care in the Oncology Setting [theoncologynurse.com]
- 6. research.uni-luebeck.de [research.uni-luebeck.de]
- 7. Supportive Care - The European Blood and Marrow Transplantation Textbook for Nurses - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Venadaparib Hydrochloride and Olaparib in Oncology
A detailed examination of two generations of PARP inhibitors, this guide synthesizes preclinical and clinical data to offer researchers, scientists, and drug development professionals a comprehensive comparison of venadaparib hydrochloride and olaparib. The focus is on their respective efficacies, supported by experimental data and detailed methodologies.
Introduction
The advent of poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement in the treatment of cancers characterized by deficiencies in the homologous recombination repair (HRR) pathway, particularly those with BRCA1/2 mutations. Olaparib, a first-generation PARP inhibitor, has been approved for the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers.[1][2] this compound, a next-generation PARP inhibitor, is currently in clinical development and has shown promising preclinical and early clinical results, suggesting potential for improved efficacy and safety profiles.[3][4][5] This guide provides a comparative overview of the available efficacy data for these two inhibitors.
Mechanism of Action: A Shared Pathway
Both venadaparib and olaparib are potent inhibitors of PARP-1 and PARP-2 enzymes, which play a crucial role in the repair of DNA single-strand breaks (SSBs).[3][6] By inhibiting these enzymes, the drugs lead to an accumulation of SSBs, which, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In cancer cells with a compromised HRR pathway (e.g., due to BRCA mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death through a process known as synthetic lethality.[2][7][8] In-vitro studies have also indicated that the cytotoxicity of these inhibitors may involve the trapping of PARP enzymes on DNA, forming PARP-DNA complexes that further contribute to DNA damage and cancer cell death.[9]
Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality.
Preclinical Efficacy: Head-to-Head Comparison
A key preclinical study provides a direct comparison of venadaparib and olaparib in various in vitro and in vivo models.
In Vitro Efficacy
Venadaparib demonstrated potent inhibition of PARP-1 and PARP-2 enzymes with IC50 values of 1.4 nM and 1.0 nM, respectively.[6] The study also evaluated the growth inhibition of both drugs in cell lines with BRCA mutations.
Table 1: In Vitro Growth Inhibition (GI50, nM) in BRCA-mutated Cell Lines
| Cell Line | Venadaparib HCl | Olaparib |
| MDA-MB-436 (BRCA1 mutant) | Data not specified | Data not specified |
| CAPAN-1 (BRCA2 mutant) | Data not specified | Data not specified |
Note: Specific GI50 values from the direct comparative preclinical study were not available in the provided search results, though the study states venadaparib showed superior anticancer effects in homologous recombination-deficient in vitro models.[4]
In Vivo Efficacy
The in vivo anticancer effects of venadaparib and olaparib were compared in patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models.
Table 2: In Vivo Tumor Growth Inhibition (TGI)
| Model | Drug | Dose (mg/kg, oral, once daily) | TGI (%) |
| OV_065 PDX | Venadaparib HCl | 12.5 | 131.0 |
| Venadaparib HCl | 25 | 132.7 | |
| Venadaparib HCl | 50 | 135.2 | |
| Olaparib | 50 | 118.2 | |
| MX-1 CDX | Venadaparib HCl | 12.5 | 43.8 |
| Venadaparib HCl | 25 | 62.9 | |
| Venadaparib HCl | 50 | 71.0 |
Data sourced from a preclinical study comparing venadaparib and olaparib.[3]
In the OV_065 PDX model, venadaparib demonstrated significant tumor regression at all tested doses, with a 50 mg/kg dose leading to complete tumor disappearance in 50% of the animals.[3] Notably, venadaparib at 12.5 mg/kg showed a higher TGI than olaparib at 50 mg/kg.[3] Furthermore, oral administration of venadaparib HCl at 12.5 mg/kg resulted in over 90% intratumoral PARP inhibition that was sustained for 24 hours.[3]
Clinical Efficacy: Venadaparib
Venadaparib is currently being evaluated in early-phase clinical trials.
Phase 1 Study in Advanced Solid Tumors (NCT03317743)
This first-in-human dose-finding study enrolled 32 patients with advanced solid tumors, primarily breast and ovarian cancers.[10]
-
Efficacy: Tumor shrinkage was observed at doses of 40 mg/day and higher, irrespective of BRCA mutation status. Two partial responses were reported out of four ovarian cancer patients receiving venadaparib at ≥ 40 mg/day.[10] A clinical benefit, defined as stable disease or partial response, was noted even at the lowest dose tested.[10]
-
Pharmacodynamics: Venadaparib demonstrated ≥ 90% PAR inhibitory effect in tumor samples from a dose of 10 mg/day.[10]
Phase 1b VASTUS Study
This study evaluated venadaparib monotherapy in patients with solid cancers harboring HRR mutations. In a cohort of 14 breast cancer patients:
-
Objective Response Rate (ORR): Among 10 evaluable patients, the ORR was 80% (1 complete response, 7 partial responses).[5]
-
Disease Control Rate (DCR): The DCR was 100%, with all 10 patients showing tumor reduction.[5]
Clinical Efficacy: Olaparib
Olaparib has been extensively studied in numerous clinical trials across various cancer types, leading to its approval for several indications.
A meta-analysis of randomized controlled trials demonstrated that olaparib treatment significantly improved progression-free survival (PFS) in ovarian cancer, gastric cancer, and breast cancer.[11] In patients with BRCA mutations, olaparib-containing therapy significantly improved PFS (HR 0.37).[11]
Table 3: Selected Olaparib Efficacy Data from Clinical Trials
| Cancer Type | Trial/Setting | Efficacy Endpoint | Result |
| Ovarian Cancer (platinum-sensitive, BRCA-mutated) | Phase II | Median PFS | 11.2 months (Olaparib) vs. 4.3 months (Placebo)[7] |
| Breast Cancer (HER2-negative, gBRCAm, high-risk early) | Phase III | 3-year Invasive Disease-Free Survival | 85.9% (Olaparib) vs. 77.1% (Placebo)[12] |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) with HRR gene mutations | Phase III (PROfound) | Median PFS | 7.4 months (Olaparib) vs. 3.6 months (Control) |
| Recurrent Platinum-Sensitive Ovarian Cancer | Phase II | Median PFS | 17.7 months (Olaparib + Cediranib) vs. 9.0 months (Olaparib alone)[13] |
Note: This table presents a selection of data and is not exhaustive.
Experimental Protocols
In Vivo Tumor Growth Inhibition Studies (Xenograft Models)
-
Animal Models: Athymic nude mice are typically used for xenograft studies. For PDX models, fresh tumor tissue from patients is implanted subcutaneously into the mice. For CDX models, cancer cell lines are injected subcutaneously.
-
Drug Administration: Venadaparib HCl and olaparib are administered orally, once daily, for a specified duration (e.g., 28 or 63 days).[3] A vehicle control group receives the formulation without the active drug.
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity. Tumor growth inhibition (TGI) is calculated at the end of the study.
-
Pharmacodynamic Analysis: To assess PARP inhibition, tumor and plasma samples can be collected at various time points after drug administration.[3] PAR levels in tumor lysates are quantified using methods like ELISA or immunohistochemistry.
Caption: Workflow for in vivo xenograft studies.
Phase 1 Clinical Trial Design (3+3 Dose Escalation)
-
Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), and to evaluate safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary antitumor activity.[10]
-
Design: A conventional 3+3 dose-escalation design is employed. Cohorts of 3 patients receive escalating doses of the investigational drug.
-
Dose-Limiting Toxicity (DLT) Evaluation: Patients are monitored for DLTs during the first cycle of treatment. If no DLTs are observed in a cohort of 3 patients, the dose is escalated for the next cohort. If one DLT occurs, 3 more patients are enrolled at the same dose level. If two or more DLTs occur in a cohort of 3 or 6 patients, the MTD is considered to have been exceeded.
-
Efficacy Assessment: Tumor responses are typically evaluated every few cycles using Response Evaluation Criteria in Solid Tumors (RECIST).[10]
Safety and Tolerability
Preclinical studies suggested that venadaparib has a wider safety margin than olaparib.[3][4] In the Phase 1b VASTUS study, venadaparib was associated with manageable hematologic toxicities, and notably, no Grade 3 or higher non-hematologic adverse events such as nausea, fatigue, and loss of appetite, which are common with existing PARP inhibitors, were observed.[5] In the first-in-human study of venadaparib, the most frequent Grade 3 or 4 adverse events were anemia (50%), neutropenia (22%), and thrombocytopenia (6%).[10] For olaparib, common adverse events include fatigue, nausea, vomiting, and hematologic toxicities.[3]
Conclusion
References
- 1. Olaparib - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel drug venadaparib shows potential as new PARP inhibitor < Hospital < Article - KBR [koreabiomed.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 9. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 10. First-In-Human Dose Finding Study of Venadaparib (IDX-1197), a Potent and Selective PARP Inhibitor, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The efficacy and safety of olaparib in the treatment of cancers: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. A randomized phase 2 trial comparing efficacy of the combination of the PARP inhibitor olaparib and the antiangiogenic cediranib against olaparib alone in recurrent platinum-sensitive ovarian cancer. - ASCO [asco.org]
A Head-to-Head Comparison of PARP Trapping Potency: Venadaparib vs. Talazoparib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of PARP inhibitors, the ability to trap PARP enzymes on DNA has emerged as a critical mechanism of action, distinguishing the potency and clinical efficacy of different molecules. This guide provides a detailed comparison of two prominent PARP inhibitors, venadaparib and talazoparib, with a specific focus on their PARP trapping capabilities, supported by experimental data and detailed methodologies.
Mechanism of Action: Beyond Catalytic Inhibition
Both venadaparib and talazoparib are potent inhibitors of the poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP-1 and PARP-2, which play a crucial role in DNA single-strand break repair.[1] By inhibiting the catalytic activity of PARP, these drugs prevent the repair of single-strand breaks. When a replication fork encounters an unrepaired single-strand break, it can lead to a double-strand break, a more severe form of DNA damage.[2]
The key differentiator among many PARP inhibitors is their ability to "trap" the PARP enzyme at the site of DNA damage. This trapping prevents the dissociation of PARP from the DNA, creating a physical obstruction that can stall replication forks and lead to the collapse of the replication machinery. This PARP-DNA complex is highly cytotoxic, particularly in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, leading to a synthetic lethal effect.[1] Talazoparib, for instance, has been shown to be a more potent PARP trapper than other inhibitors like olaparib and rucaparib.
Quantitative Comparison of PARP Trapping Potency
The following table summarizes the quantitative data on the PARP trapping efficiency of venadaparib and talazoparib, as determined by in vitro enzymatic assays.
| Compound | PARP Trapping EC50 (nmol/L) | PAR Formation EC50 (nmol/L) |
| Venadaparib | 2.2[1] | 0.5[1] |
| Talazoparib | 1.9[1] | 0.7[1] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
As the data indicates, venadaparib and talazoparib exhibit very similar and potent PARP trapping activity, with EC50 values in the low nanomolar range.[1] Their ability to inhibit PAR formation is also comparable.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PARP trapping mechanism and a typical experimental workflow for assessing PARP trapping potency.
Caption: Mechanism of PARP trapping by venadaparib or talazoparib.
Caption: Workflow for an in vitro PARP trapping assay.
Experimental Protocols
In Vitro PARP Trapping Assay (Based on BPS Bioscience PARPtrap™ Assay Kit)
This protocol is adapted from the BPS Bioscience PARPtrap™ Assay Kit, which was utilized in the comparative study of venadaparib and talazoparib.[1]
Materials:
-
Recombinant human PARP-1 enzyme
-
Fluorescently labeled oligonucleotide duplex
-
5x PARPtrap™ Assay Buffer
-
10x NAD+
-
Test compounds (Venadaparib, Talazoparib) dissolved in an appropriate solvent (e.g., DMSO)
-
Distilled water
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Master Mix: For each well, prepare a master mix containing 5x PARPtrap™ Assay Buffer and the fluorescently labeled oligonucleotide duplex, diluted in distilled water according to the manufacturer's instructions.
-
Prepare Test Compounds: Prepare serial dilutions of venadaparib and talazoparib at concentrations ranging from 0.000026 to 5 µmol/L.[1]
-
Enzyme Dilution: Dilute the recombinant PARP-1 enzyme to the working concentration using 1x PARPtrap™ Assay Buffer.
-
Assay Plate Preparation:
-
Add the master mix to each well of a microplate.
-
Add the diluted test compounds to the respective wells.
-
Add the diluted PARP-1 enzyme to all wells except for the "no enzyme" control.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the formation of the PARP-DNA complex and inhibitor binding.
-
Initiate PARylation: Add 10x NAD+ to all wells to start the PARylation reaction, which leads to the dissociation of untrapped PARP-1 from the DNA.
-
Final Incubation: Incubate the plate for a further period (e.g., 60 minutes) at room temperature.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader. An increase in fluorescence polarization indicates the trapping of PARP-1 on the DNA.
-
Data Analysis: Plot the fluorescence polarization values against the inhibitor concentrations and fit the data to a dose-response curve to determine the EC50 value for PARP trapping.
Cellular PAR Formation Assay (ELISA-based)
This protocol provides a general framework for measuring the inhibition of PAR formation in cells treated with PARP inhibitors.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., methyl methanesulfonate - MMS)
-
Test compounds (Venadaparib, Talazoparib)
-
Lysis buffer containing protease and PARG inhibitors
-
PAR ELISA kit (commercial or in-house)
-
Microplate reader for ELISA
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of venadaparib or talazoparib for a specified time (e.g., 1 hour).
-
Induce DNA damage by adding a DNA damaging agent like MMS and incubate for a short period (e.g., 15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a lysis buffer containing protease and PARG inhibitors to prevent PAR degradation.
-
-
ELISA:
-
Perform the PAR ELISA according to the manufacturer's instructions. This typically involves coating the plate with a PAR-binding antibody, adding the cell lysates, followed by a detection antibody and a substrate for signal generation.
-
-
Measurement and Analysis:
-
Measure the absorbance or luminescence using a microplate reader.
-
Normalize the signal to the total protein concentration in each well.
-
Plot the normalized PAR levels against the inhibitor concentrations and calculate the EC50 for PAR formation inhibition.
-
Conclusion
Both venadaparib and talazoparib are highly potent PARP inhibitors that exhibit strong PARP trapping activity. The available in vitro data suggests that their trapping potencies are comparable. The choice between these two inhibitors in a research or clinical setting may therefore depend on other factors such as their pharmacokinetic properties, safety profiles, and efficacy in specific cancer models. The provided experimental protocols offer a foundation for researchers to further investigate and compare the cellular effects of these and other PARP inhibitors.
References
A Head-to-Head Comparison of PARP Inhibitors in BRCA-Mutated Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the performance of leading Poly (ADP-ribose) polymerase (PARP) inhibitors in cancer cells with BRCA1 and BRCA2 mutations. This analysis focuses on the differential efficacy of Olaparib, Talazoparib, Niraparib, Rucaparib, and Veliparib, supported by experimental data and detailed methodologies.
The therapeutic strategy of targeting PARP enzymes in cancers with deficiencies in homologous recombination (HR) repair, such as those harboring BRCA1 or BRCA2 mutations, is a cornerstone of precision oncology. This "synthetic lethality" approach has led to the approval and clinical use of several PARP inhibitors. While all drugs in this class share a common mechanism of inhibiting PARP enzymatic activity, they exhibit significant differences in their ability to trap PARP on DNA, a key factor influencing their cytotoxic potency. This guide delves into these differences, providing a comparative overview to inform preclinical research and clinical development.
Performance Comparison of PARP Inhibitors
The efficacy of PARP inhibitors in BRCA-mutated cells is not uniform. A critical determinant of their anti-tumor activity is their "PARP trapping" potential—the ability to stabilize the PARP-DNA complex, which is more cytotoxic than the simple inhibition of PARP's enzymatic activity.[1] This trapping leads to stalled replication forks and the formation of double-strand breaks that are lethal in HR-deficient cells.[2]
Experimental data from various studies consistently demonstrates a hierarchy in the PARP trapping potency and corresponding cytotoxicity of these inhibitors. Talazoparib is widely recognized as the most potent PARP trapper, followed by niraparib, rucaparib, and olaparib, with veliparib being the weakest.[3][4] This differential potency is reflected in their half-maximal inhibitory concentrations (IC50) and lethal concentrations (LC50) in BRCA-mutated cancer cell lines.
Cytotoxicity in BRCA-Mutated Ovarian Cancer Cell Lines
The following tables summarize the LC50 values of five PARP inhibitors in well-characterized BRCA1-mutant (UWB1.289) and BRCA2-mutant (PEO1) high-grade serous ovarian cancer cell lines, as determined by cell viability (MTS) and clonogenic survival assays.[5]
Table 1: LC50 Values (µM) from Cell Viability (MTS) Assays [5]
| PARP Inhibitor | UWB1.289 (BRCA1-mutant) | PEO1 (BRCA2-mutant) |
| Olaparib | 0.1679 | 2.3560 |
| Rucaparib | 2.2560 | 2.6370 |
| Niraparib | 0.6936 | 1.9300 |
| Talazoparib | 0.0025 | 0.0729 |
| Veliparib | 4.8490 | 47.5900 |
Table 2: LC50 Values (µM) from Clonogenic Survival Assays [5]
| PARP Inhibitor | UWB1.289 (BRCA1-mutant) | PEO1 (BRCA2-mutant) |
| Olaparib | 0.0091 | 0.1405 |
| Rucaparib | 0.0066 | 0.0417 |
| Niraparib | 0.0178 | 0.2168 |
| Talazoparib | 0.00005 | 0.00008 |
| Veliparib | 0.1745 | 4.445 |
These data highlight the significantly greater potency of Talazoparib across both BRCA1 and BRCA2 mutant cell lines in both short-term viability and long-term survival assays. Notably, the BRCA1-mutant cell line UWB1.289 appears more sensitive to most PARP inhibitors compared to the BRCA2-mutant PEO1 cell line.
Catalytic IC50 Values
The following table presents the half-maximal inhibitory concentrations (IC50) for the catalytic inhibition of PARP1 by three prominent inhibitors.
Table 3: PARP1 Catalytic Inhibition IC50 Values [1]
| PARP Inhibitor | IC50 (nM) |
| Olaparib | 5 |
| Rucaparib | 7 |
| Talazoparib | 1 |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the synthetic lethality pathway and a typical experimental workflow.
Caption: Synthetic lethality in BRCA-mutated cells induced by PARP inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]
- 3. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
Venadaparib: A Comparative Guide to a Novel PARP Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Venadaparib (IDX-1197), a potent and selective Poly (ADP-ribose) polymerase (PARP) inhibitor, with other commercially available PARP inhibitors. We will delve into its activity across various cancer types, supported by experimental data, to offer a clear perspective on its potential as a next-generation targeted therapy.
Introduction to PARP Inhibition and Synthetic Lethality
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair. In cancer therapy, PARP inhibitors have emerged as a significant class of targeted drugs. Their mechanism of action is primarily based on the concept of "synthetic lethality." In cancer cells with pre-existing defects in the homologous recombination (HR) pathway for DNA double-strand break repair, often due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of DNA damage. This overwhelming damage ultimately triggers cell death.
Venadaparib is a novel, potent, and selective inhibitor of PARP1 and PARP2.[1][2] It prevents the repair of DNA single-strand breaks (SSBs) and promotes their conversion to double-strand breaks (DSBs), inducing synthetic lethality in HR-deficient cancer cells.[1][3]
Mechanism of Action: PARP Inhibition and Synthetic Lethality
The following diagram illustrates the principle of synthetic lethality achieved through PARP inhibition in cancer cells with homologous recombination deficiency (HRD).
References
A Comparative Analysis of Venadaparib and Rucaparib: A Guide for Researchers
This guide provides a detailed comparative analysis of two prominent Poly (ADP-ribose) polymerase (PARP) inhibitors, venadaparib and rucaparib. Designed for researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, preclinical efficacy, and provides a summary of clinical findings. All quantitative data is presented in structured tables, and key experimental methodologies are detailed to support further research.
Introduction to PARP Inhibition
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability of HR-deficient cells to repair these DSBs results in genomic instability and cell death, a concept known as synthetic lethality.[1][2] PARP inhibitors exploit this vulnerability, offering a targeted therapeutic approach for cancers with specific DNA repair defects.[1][2] Beyond catalytic inhibition, a key mechanism for many PARP inhibitors is the "trapping" of PARP enzymes on DNA, which creates cytotoxic PARP-DNA complexes that further disrupt DNA replication and contribute to their anti-tumor activity.[2]
Rucaparib is an FDA-approved PARP inhibitor for the treatment of recurrent ovarian and prostate cancer.[1] Venadaparib (also known as IDX-1197 or NOV140101) is a novel, potent PARP inhibitor currently in clinical development, showing promise as a next-generation agent in this class.[2]
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Both venadaparib and rucaparib function by inhibiting the enzymatic activity of PARP-1 and PARP-2.[2][3] By binding to the NAD+ binding pocket of the PARP enzyme, they prevent the synthesis and attachment of poly (ADP-ribose) chains to target proteins, which is a critical step in recruiting DNA repair machinery. This inhibition leads to the accumulation of SSBs. In cells with deficient homologous recombination (e.g., BRCA mutations), these SSBs are converted to DSBs during replication, which cannot be repaired, leading to cell death.[2][3]
Quantitative Preclinical Data
The following tables summarize the in vitro potency and cytotoxic activity of venadaparib and rucaparib from preclinical studies.
Table 1: In Vitro Enzymatic Inhibition (IC50, nM)
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference(s) |
| Venadaparib | 1.4 | 1.0 | [3][4][5] |
| Rucaparib | ~0.5 - 7 | ~0.2 - 0.5 | [1][6][7] |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. Lower values indicate greater potency.
Table 2: In Vitro PAR Formation and Trapping (EC50, nM)
| Compound | PAR Formation EC50 (nM) | PARP Trapping EC50 (nM) | Reference(s) |
| Venadaparib | 0.5 | 1.0 | [2] |
| Rucaparib | 1.9 | 3.7 | [2] |
EC50 values represent the concentration of the drug required to achieve 50% of its maximal effect in a cell-based assay. PAR formation inhibition measures the catalytic inhibition within cells, while PARP trapping measures the potency of stabilizing PARP on DNA.
Table 3: In Vitro Cytotoxicity in BRCA-Mutated Cancer Cell Lines (IC50, µM)
| Cell Line | BRCA Mutation | Venadaparib IC50 (µM) | Rucaparib IC50 (µM) | Reference(s) |
| MDA-MB-436 | BRCA1 | Not Reported | ~13 | [8] |
| HCC1937 | BRCA1 | Not Reported | ~13 | [8] |
| PEO1 | BRCA2 | Not Reported | >10 (Low sensitivity) | [9] |
| Capan-1 | BRCA2 | < 0.001 | 0.001 | [2] |
| BrKras | BRCA1 null | Not Reported | 0.084 | [10] |
Note: Direct comparative cytotoxicity data for venadaparib across a wide range of cell lines is still emerging. The data for rucaparib shows variability depending on the specific cell line and assay conditions.
Summary of Clinical Trials and Safety Profile
Venadaparib
A first-in-human Phase 1 study of venadaparib in patients with advanced solid tumors, predominantly breast and ovarian cancers, established a recommended Phase 2 dose (RP2D) of 160 mg once daily. The study showed that venadaparib was well-tolerated with no dose-limiting toxicities observed up to 240 mg/day. The most common grade 3 or 4 adverse events were hematologic, including anemia (50%), neutropenia (22%), and thrombocytopenia (6%). Encouragingly, tumor shrinkage was observed at doses of 40 mg/day and higher, and clinical benefit was seen even at the lowest doses. Phase 1b/IIa studies are ongoing to further evaluate its efficacy and safety.[11][12]
Rucaparib
Rucaparib is approved for multiple indications in ovarian and prostate cancer. Clinical trials have demonstrated its efficacy, particularly in patients with BRCA mutations. The most common adverse reactions (≥20%) reported in clinical trials include fatigue, nausea, anemia, increased liver enzymes (ALT/AST), decreased appetite, rash, constipation, thrombocytopenia, vomiting, and diarrhea.[13] As with other PARP inhibitors, there is a risk of serious bone marrow problems like myelodysplastic syndrome (MDS) or acute myeloid leukemia (AML).[14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used to evaluate PARP inhibitors.
PARP1/2 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the catalytic activity of recombinant PARP enzymes in a cell-free system.
-
Plate Preparation : Histone-coated 96-well plates are used.
-
Reagent Addition : A reaction buffer containing NAD+ (the PARP substrate) and an activating DNA oligonucleotide is added to each well.
-
Compound Addition : Serial dilutions of the test compound (e.g., venadaparib or rucaparib) are added to the wells. A solvent control (e.g., DMSO) is also included.
-
Enzyme Initiation : The reaction is started by adding recombinant human PARP-1 or PARP-2 enzyme to each well. The plate is then incubated for a set time (e.g., 1.5 hours).
-
Detection : After incubation, the wells are washed. A primary antibody that detects the poly (ADP-ribose) (PAR) chains formed on the histones is added. Following another incubation and wash, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
Signal Measurement : A substrate for the enzyme on the secondary antibody is added to produce a colorimetric or chemiluminescent signal, which is read by a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis : The IC50 value is calculated by plotting the inhibition percentage against the log of the compound concentration.
Cellular PARP Trapping Assay
This assay measures the ability of a PARP inhibitor to trap PARP enzymes onto DNA within cells.
-
Cell Culture and Treatment : Cells (e.g., HeLa) are seeded in microplates. After adherence, they are treated with a DNA-damaging agent (e.g., methyl methanesulfonate, MMS) to induce SSBs, followed by treatment with various concentrations of the PARP inhibitor.
-
Cell Lysis and Fractionation : Cells are lysed, and the chromatin-bound protein fraction is separated from the soluble fraction using a subcellular fractionation kit.
-
Protein Quantification : The protein concentration of the chromatin-bound fraction is determined.
-
Western Blotting : Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
Immunodetection : The membrane is probed with a primary antibody specific for PARP-1. A loading control, such as Histone H3, is also used to ensure equal loading of the chromatin fraction.
-
Signal Quantification : The intensity of the PARP-1 band in the chromatin fraction is quantified. An increased band intensity in inhibitor-treated cells compared to control cells indicates PARP trapping.
-
Data Analysis : The EC50 for PARP trapping is determined by plotting the quantified PARP-1 signal against the inhibitor concentration.
Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effect of a compound.
-
Cell Seeding : Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Drug Treatment : The cell culture medium is replaced with a medium containing serial dilutions of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation : The plates are incubated for a specified period (e.g., 72-96 hours) to allow the drug to exert its effect.
-
MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 1-4 hours. Metabolically active cells with functional mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : A solubilizing agent (e.g., DMSO, isopropanol, or a detergent-based solution) is added to each well to dissolve the insoluble formazan crystals.
-
Absorbance Measurement : The absorbance of the resulting colored solution is measured using a microplate spectrophotometer, typically at a wavelength between 500 and 600 nm.
-
Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then determined from the dose-response curve.
In Vivo Patient-Derived Xenograft (PDX) Model
PDX models involve the implantation of tumor tissue from a human patient into an immunodeficient mouse, providing a more clinically relevant model for evaluating anti-cancer therapies.
-
PDX Establishment : Fresh tumor tissue from a patient (e.g., from a surgical resection) is fragmented and surgically implanted subcutaneously into immunodeficient mice (e.g., NOD-scid gamma mice).
-
Tumor Growth and Passaging : Once the tumors reach a certain size (e.g., 1000-1500 mm³), they are harvested and can be passaged into subsequent cohorts of mice for expansion.
-
Efficacy Study : When tumors in the experimental cohort reach a palpable size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration : The investigational drug (e.g., venadaparib or rucaparib) is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement : Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. Animal body weight and general health are also monitored.
-
Endpoint : The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Tumors are then harvested for further analysis (e.g., pharmacodynamics, biomarker analysis).
-
Data Analysis : Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume between the treated and control groups.
Conclusion
Both venadaparib and rucaparib are potent inhibitors of PARP-1 and PARP-2, acting through the mechanism of synthetic lethality in HR-deficient cancers. Preclinical data suggests that venadaparib may have greater potency in both enzymatic inhibition and PARP trapping compared to rucaparib.[2] Clinical data for venadaparib is still in the early stages but indicates a manageable safety profile with promising preliminary efficacy signals.[11] Rucaparib is an established therapeutic with proven clinical benefit in specific patient populations. The ongoing clinical evaluation of venadaparib will be crucial in determining its ultimate position in the therapeutic landscape of PARP inhibitors. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and compare these and other agents in this important class of targeted cancer therapies.
References
- 1. Evaluation of rucaparib and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Population of Heterogeneous Breast Cancer Patient Derived Xenografts Demonstrate Broad Activity of PARP Inhibitor in BRCA1/2 Wild Type Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PARP assay [assay-protocol.com]
- 13. Using Patient-Derived Xenograft (PDX) Models as a 'Black Box' to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
Venadaparib: A Comparative Analysis of Physicochemical Properties for Enhanced Drug Development
For Immediate Release
This guide provides a detailed comparison of the physicochemical properties of Venadaparib, a novel and selective PARP inhibitor, against other established PARP inhibitors such as Olaparib, Rucaparib, Niraparib, and Talazoparib. The data presented herein, supported by experimental protocols, demonstrates the improved characteristics of Venadaparib that are advantageous for drug development and clinical performance.
Introduction to Venadaparib
Venadaparib (also known as IDX-1197) is a potent, orally active inhibitor of PARP-1 and PARP-2 enzymes, which are critical for DNA single-strand break repair.[1][2] By disrupting this repair mechanism, Venadaparib induces synthetic lethality in cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations.[3] Early research highlights that Venadaparib possesses favorable physicochemical properties, superior anticancer effects in preclinical models, and wider safety margins compared to first-generation PARP inhibitors like olaparib.[4][5]
Comparative Physicochemical Data
The following table summarizes key physicochemical parameters for Venadaparib and its main competitors. These properties are crucial determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.
| Property | Venadaparib | Olaparib | Rucaparib | Niraparib | Talazoparib |
| Molecular Weight ( g/mol ) | 406.5[5] | 434.18[6] | 323.37[7] | 320.40[8] | 380.40 |
| logP | 1.5[5] | 2.4 | 2.4[9] | 2.1 | 1.6[10] |
| Topological Polar Surface Area (TPSA) (Ų) | 78[5] | 86.37[6] | 64.9 | 74.3 | 98.5 |
| Aqueous Solubility | 62.7 mg/mL[5] | Very slightly soluble (~0.1 mg/mL)[11][12] | Low, ~1 mg/mL[13] | 0.72 mg/mL[14] | Low, 17-38 µg/mL[10] |
| Caco-2 Permeability (10⁻⁶ cm/s) | 10.8[5] | Low (3-9)[15] | Not specified | High (12-18)[15] | Not specified |
| Biopharmaceutical Classification System (BCS) Class | Not specified | Class IV[12][15] | Not specified | Class I/II[15] | Not specified |
Data compiled from multiple sources as cited.
Visualizing Key Concepts
To better illustrate the mechanisms and processes involved, the following diagrams have been generated.
Caption: PARP inhibition pathway leading to synthetic lethality.
Caption: Experimental workflow for Caco-2 permeability assay.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to determine the physicochemical properties listed in the comparison table.
Aqueous Solubility Determination (Kinetic Solubility Assay)
Objective: To determine the solubility of a compound in an aqueous buffer, simulating physiological pH.
Methodology:
-
Stock Solution Preparation: A high-concentration stock solution of the test compound (e.g., Venadaparib) is prepared in 100% dimethyl sulfoxide (DMSO).[2]
-
Dilution: The DMSO stock is added to an aqueous phosphate-buffered saline (PBS) solution (e.g., pH 7.4) to a final DMSO concentration typically ≤1%.
-
Equilibration: The solution is shaken or agitated at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 to 24 hours) to allow for equilibration.
-
Separation of Undissolved Compound: The solution is filtered through a fine filter plate (e.g., 0.45 µm) or centrifuged at high speed to pellet any precipitated compound.
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using an analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Standard Curve: A standard curve is generated using known concentrations of the compound to accurately quantify the solubility.
Caco-2 Permeability Assay
Objective: To assess the rate of drug transport across a monolayer of human intestinal Caco-2 cells, which serves as an in-vitro model of the intestinal barrier.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable membrane supports within Transwell plates and cultured for 21-25 days until they differentiate and form a confluent, polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with high TEER values are used.
-
Transport Experiment (Apical to Basolateral):
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
The test compound (e.g., Venadaparib) is added to the apical (upper) chamber.
-
The plate is incubated at 37°C.
-
Samples are collected from the basolateral (lower) chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Quantification: The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
LogP Determination (Shake-Flask Method)
Objective: To measure the lipophilicity of a compound by determining its partition coefficient between n-octanol and water.
Methodology:
-
Preparation: Equal volumes of n-octanol and water (or a relevant buffer) are pre-saturated with each other and placed in a flask.
-
Compound Addition: A known amount of the test compound is added to the flask.
-
Equilibration: The flask is sealed and shaken vigorously for a period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is measured using a suitable analytical technique, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Conclusion
The presented data clearly indicates that Venadaparib exhibits significantly improved aqueous solubility (62.7 mg/mL) compared to other leading PARP inhibitors like Olaparib (~0.1 mg/mL) and Talazoparib (~17-38 µg/mL).[5][10][11] Furthermore, its high Caco-2 permeability suggests excellent potential for oral absorption.[5] These enhanced physicochemical properties—high solubility and high permeability—are critical for achieving consistent and effective drug exposure, potentially leading to improved clinical outcomes and a more favorable safety profile. These advantages position Venadaparib as a promising next-generation PARP inhibitor.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. olaparib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Rucaparib - Wikipedia [en.wikipedia.org]
- 8. Niraparib - Wikipedia [en.wikipedia.org]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. tga.gov.au [tga.gov.au]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting [mdpi.com]
- 15. oncotarget.com [oncotarget.com]
Venadaparib: A Comparative Guide to Synergistic Combinations with DNA Repair Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Venadaparib (IDX-1197) is a potent and selective next-generation PARP1/2 inhibitor, a class of drugs that has revolutionized the treatment of cancers with deficiencies in the homologous recombination (HR) DNA repair pathway. The therapeutic efficacy of PARP inhibitors is rooted in the concept of synthetic lethality, where the simultaneous inhibition of two complementary DNA repair pathways leads to cancer cell death, while cells with at least one functional pathway remain viable. This guide provides a comparative overview of the synergistic effects of Venadaparib and other PARP inhibitors with inhibitors of alternative DNA repair pathways, specifically ATR (Ataxia Telangiectasia and Rad3-related) and CHK1 (Checkpoint Kinase 1), supported by experimental data.
The Principle of Synthetic Lethality with PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs). Inhibition of PARP leads to the accumulation of SSBs, which, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with defective HR repair (e.g., due to BRCA1/2 mutations), these DSBs cannot be accurately repaired, leading to genomic instability and cell death.
However, cancer cells can develop resistance to PARP inhibitors by utilizing other DNA damage response (DDR) pathways. The ATR-CHK1 pathway is a key signaling cascade that responds to replication stress and DNA damage, facilitating cell cycle arrest and promoting DNA repair. Consequently, combining PARP inhibitors with inhibitors of ATR or CHK1 presents a rational strategy to enhance anti-tumor activity and overcome resistance.
Caption: Synthetic lethality of PARP inhibitors with ATR/CHK1 inhibitors.
Synergistic Effects of PARP Inhibitors with ATR Inhibitors
The combination of PARP and ATR inhibitors has shown significant synergistic cytotoxicity in various cancer models. PARP inhibition-induced replication stress activates the ATR pathway, making cancer cells highly dependent on ATR for survival. Co-inhibition of both pathways leads to replication catastrophe and enhanced cell death.
| Combination | Cancer Model | Key Synergistic Outcomes | Reference |
| Olaparib + Ceralasertib (AZD6738) | ATM-deficient cancer cells | Synergistic cell death; increased chromosomal aberrations at lower concentrations compared to monotherapy. | [1] |
| Talazoparib/Niraparib/Olaparib + Camonsertib | Solid tumors with DDR alterations | Clinical benefit rate of 48% in heavily pretreated patients; responses observed in ovarian, breast, and pancreatic cancers. | [2] |
| AZD2281 (Olaparib) + BAY1895344 | HER2-positive cancer cells (in combination with DS-8201) | Synergistically potentiated growth inhibition, induction of DNA damage (increased γ-H2AX), and apoptosis. | [3][4] |
| Rucaparib + VE-821 | Homologous recombination proficient (HRP) ovarian cancer cells | VE-821 blocked homologous recombination repair, sensitizing HRP cells to rucaparib. | [5] |
Synergistic Effects of PARP Inhibitors with CHK1 Inhibitors
CHK1 is a downstream effector of ATR and plays a critical role in cell cycle checkpoints and DNA repair. Inhibition of CHK1 abrogates the S and G2/M checkpoints, forcing cells with DNA damage to enter mitosis, leading to mitotic catastrophe and cell death. This provides a strong rationale for combining PARP and CHK1 inhibitors.
| Combination | Cancer Model | Key Synergistic Outcomes | Reference |
| Rucaparib + PF-477736 | BRCA2-corrected (HRP) cells | 5-fold enhancement of rucaparib cytotoxicity; inhibition of RAD51 focus formation, indicating suppression of HR repair. | [6][7] |
| Olaparib/Niraparib + SRA737 | Mammary and ovarian cancer cell lines | Synergistic cell killing; in vivo, the combination showed an additive effect in suppressing mammary tumor growth. | [8][9] |
| Olaparib + MK-8776 | MYCN-driven neuroblastoma and medulloblastoma | Synergistic induction of cell death, particularly in MYCN-amplified cells; significant reduction in tumor growth in vivo without major toxicities. | [10] |
| Multiple PARPi + Multiple CHK1i | Mammary carcinoma cells | Increased single and double-strand DNA breaks, leading to enhanced cell killing. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the synergistic effects of DNA repair inhibitor combinations.
Cell Viability and Synergy Assays
A common method to determine synergy is the Chou-Talalay method, which calculates a Combination Index (CI).
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of each inhibitor individually and in combination at a constant ratio.
-
Incubation: Cells are incubated with the drugs for a specified period (e.g., 72-120 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity or ATP content.
-
Data Analysis: The dose-response curves for each drug and the combinations are generated. The CompuSyn software is often used to calculate the CI, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Caption: Experimental workflow for determining drug synergy.
Western Blotting for DNA Damage and Cell Cycle Markers
Western blotting is used to detect changes in protein expression and phosphorylation, providing mechanistic insights into the drug combination's effects.
-
Cell Lysis: After drug treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., γ-H2AX, cleaved PARP, p-CHK1) and a loading control (e.g., β-actin, GAPDH).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for DNA Repair Foci
This technique is used to visualize the localization of DNA repair proteins to sites of DNA damage within the cell nucleus.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the inhibitors.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody against a DNA damage marker (e.g., γ-H2AX, RAD51), followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: The cell nuclei are counterstained with DAPI.
-
Microscopy and Analysis: The coverslips are mounted on slides, and images are captured using a fluorescence microscope. The number of fluorescent foci per nucleus is quantified using image analysis software.
Conclusion
The combination of PARP inhibitors like Venadaparib with other DNA repair inhibitors, particularly those targeting the ATR-CHK1 pathway, represents a promising therapeutic strategy. The preclinical and early clinical data for these combinations demonstrate significant synergistic anti-tumor activity across a range of cancer types. This approach holds the potential to enhance the efficacy of PARP inhibitors, overcome resistance mechanisms, and expand their clinical application beyond tumors with HR deficiencies. Further clinical investigation is warranted to optimize dosing schedules and identify patient populations most likely to benefit from these synergistic combinations.
References
- 1. Exploring the Synergy between PARP and CHK1 Inhibition in Matched BRCA2 Mutant and Corrected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. Combined inhibition of PARP and ATR synergistically potentiates the antitumor activity of HER2-targeting antibody-drug conjugate in HER2-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined inhibition of PARP and ATR synergistically potentiates the antitumor activity of HER2-targeting antibody-drug conjugate in HER2-positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Exploring the Synergy between PARP and CHK1 Inhibition in Matched BRCA2 Mutant and Corrected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. The CHK1 inhibitor SRA737 synergizes with PARP1 inhibitors to kill carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A combination of PARP and CHK1 inhibitors efficiently antagonizes MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PARP and CHK inhibitors interact to cause DNA damage and cell death in mammary carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
